molecular formula C25H28F3N7O2 B15574800 ATH686

ATH686

Cat. No.: B15574800
M. Wt: 515.5 g/mol
InChI Key: VQQRBBFRJRBWPF-UHFFFAOYSA-N
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Description

ATH686 is a useful research compound. Its molecular formula is C25H28F3N7O2 and its molecular weight is 515.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(2-aminopyrimidin-4-yl)oxyphenyl]-3-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N7O2/c1-2-34-11-13-35(14-12-34)16-17-3-4-19(15-21(17)25(26,27)28)32-24(36)31-18-5-7-20(8-6-18)37-22-9-10-30-23(29)33-22/h3-10,15H,2,11-14,16H2,1H3,(H2,29,30,33)(H2,31,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQRBBFRJRBWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC(=NC=C4)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ATH686: A Deep Dive into its Mechanism of Action in FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HOUSTON – (BUSINESS WIRE) – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, the novel compound ATH686 has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the preclinical data supporting its development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and hematology.

Introduction: The Challenge of FLT3-ITD in AML

Acute Myeloid Leukemia is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Among the various genetic alterations identified in AML, mutations in the FLT3 gene are one of the most common, occurring in approximately 30% of patients. The internal tandem duplication (ITD) within the juxtamembrane domain of the FLT3 receptor is a particularly aggressive mutation associated with a poor prognosis, increased relapse rates, and decreased overall survival.

The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 receptor tyrosine kinase. This aberrant signaling cascade activates multiple downstream pathways, including STAT5, RAS/MAPK, and PI3K/AKT, which collectively drive uncontrolled proliferation, inhibit apoptosis, and promote the survival of leukemic blasts. The critical role of FLT3-ITD in leukemogenesis makes it a prime target for therapeutic intervention.

This compound: A Potent and Selective FLT3 Inhibitor

This compound is a potent, selective, and ATP-competitive small molecule inhibitor designed to target the mutant FLT3 protein kinase activity.[1] Its mechanism of action is centered on the direct inhibition of the constitutively active FLT3-ITD receptor, thereby blocking the aberrant signaling that drives AML progression.

Biochemical and Cellular Activity

Preclinical studies have demonstrated the significant potency of this compound against FLT3-ITD positive AML cells. The key quantitative data from these studies are summarized in the table below.

Parameter Cell Line Value Reference
IC50 (Cell Proliferation) FLT3-ITD-Ba/F3~0.001 µM[1]
IC50 (Cell Proliferation) D835Y-Ba/F3~0.001 µM[1]

Table 1: In vitro efficacy of this compound in FLT3-mutated cell lines.

These findings highlight the potent anti-proliferative effect of this compound in cells harboring FLT3-ITD mutations.

Core Mechanism of Action: Inhibition of FLT3 Signaling

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of the FLT3 kinase. This prevents the autophosphorylation and subsequent activation of the receptor, effectively shutting down the downstream signaling cascades.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS This compound This compound This compound->FLT3_ITD Inhibits ATP Binding ATP ATP ATP->FLT3_ITD Binds to kinase domain Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Diagram 1: this compound Inhibition of FLT3-ITD Signaling Pathway. Max Width: 760px.

As depicted in Diagram 1, this compound directly targets the FLT3-ITD receptor, preventing the activation of key downstream effectors such as STAT5, PI3K/AKT, and RAS/MAPK pathways. This comprehensive blockade of pro-survival signaling leads to the observed anti-leukemic effects.

Downstream Cellular Effects of this compound

The inhibition of FLT3-ITD signaling by this compound translates into significant cellular consequences for AML cells, primarily through the induction of apoptosis and cell cycle arrest.[1]

Induction of Apoptosis

By suppressing the anti-apoptotic signals normally driven by the constitutively active FLT3-ITD, this compound promotes programmed cell death in leukemic cells. The induction of apoptosis is a key contributor to its therapeutic efficacy.

Cell Cycle Inhibition

This compound has been shown to cause cell cycle arrest, preventing the uncontrolled proliferation of FLT3-ITD positive cells.[1] This effect is a direct result of the downregulation of proliferative signals mediated by the FLT3 pathway.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not publicly available, this section outlines standard methodologies for the key assays used to characterize FLT3 inhibitors.

Cell Proliferation Assay (MTS Assay)

This assay is used to determine the IC50 value of a compound.

Cell_Proliferation_Workflow A Seed FLT3-ITD+ AML cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTS reagent C->D E Incubate and read absorbance at 490 nm D->E F Calculate IC50 E->F

Diagram 2: Workflow for Cell Proliferation Assay. Max Width: 760px.
Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by a compound.

Apoptosis_Assay_Workflow A Treat FLT3-ITD+ AML cells with This compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D E Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cell populations D->E

Diagram 3: Workflow for Apoptosis Assay. Max Width: 760px.
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of a compound on cell cycle progression.

Cell_Cycle_Workflow A Treat FLT3-ITD+ AML cells with This compound B Fix and permeabilize cells A->B C Treat with RNase and stain with Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D E Determine percentage of cells in G1, S, and G2/M phases D->E

Diagram 4: Workflow for Cell Cycle Analysis. Max Width: 760px.
Kinase Assay (FLT3 Autophosphorylation)

This western blot-based assay directly measures the inhibitory effect on the target kinase.

Kinase_Assay_Workflow A Treat FLT3-ITD+ AML cells with This compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer to membrane and probe with antibodies for phospho-FLT3 and total FLT3 C->D E Detect and quantify band intensity D->E

Diagram 5: Workflow for Kinase Inhibition Assay. Max Width: 760px.

Conclusion and Future Directions

This compound demonstrates significant promise as a targeted therapeutic for FLT3-ITD positive AML. Its potent and selective inhibition of the constitutively active FLT3 receptor leads to the induction of apoptosis and cell cycle arrest in leukemic cells. The preclinical data strongly support its continued development and investigation in clinical settings. Future research should focus on elucidating the full spectrum of its downstream signaling effects, exploring potential resistance mechanisms, and evaluating its efficacy in combination with other anti-leukemic agents. The continued advancement of potent and specific FLT3 inhibitors like this compound offers hope for improved outcomes for patients with this aggressive form of AML.

References

An In-Depth Technical Guide to a Second-Generation FLT3 Inhibitor: A Profile of Gilteritinib as a Representative for ATH686

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific chemical structure and properties of ATH686 is limited. Therefore, this guide utilizes Gilteritinib (ASP2215), a well-characterized, potent, and FDA-approved second-generation FLT3 inhibitor, as a representative molecule to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. Gilteritinib shares the core mechanism of action as a selective FLT3 inhibitor.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development and proliferation of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene lead to its constitutive activation, driving leukemogenesis and conferring a poor prognosis.[1] Second-generation FLT3 inhibitors have been developed to offer improved potency and selectivity over earlier iterations. This guide provides a detailed examination of the chemical structure, properties, mechanism of action, and relevant experimental protocols for Gilteritinib as a representative of this class of targeted therapies.

Chemical Structure and Properties

Gilteritinib is a pyrazinecarboxamide derivative with a high affinity for the FLT3 receptor.[2] Its chemical and physical properties are summarized below.

Chemical Identity
IdentifierValue
IUPAC Name 6-ethyl-3-{[3-methoxy-4-({4-[4-methylpiperazin-1-yl]piperidin-1-yl})phenyl]amino}-5-[(oxan-4-yl)amino]pyrazine-2-carboxamide[3]
CAS Number 1254053-43-4[3]
Synonyms ASP2215[3]
Molecular and Physical Properties
PropertyValue
Molecular Formula C29H44N8O3[3]
Molecular Weight 552.7 g/mol [3]
Appearance Light yellow to yellow powder or crystals[4]
Solubility Sparingly soluble in water; soluble in DMSO (~30 mg/mL) and ethanol (B145695) (~20 mg/mL)[5]
LogP 4.35[3]

Mechanism of Action and Signaling Pathways

Gilteritinib is a potent, ATP-competitive inhibitor of FLT3 and AXL tyrosine kinases, with IC50 values of 0.29 nM and 0.73 nM, respectively.[6] As a type I tyrosine kinase inhibitor, it binds to the active conformation of the FLT3 kinase domain, enabling it to inhibit both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][7]

The constitutive activation of mutant FLT3 receptors leads to the aberrant activation of several downstream signaling pathways that promote cell proliferation and survival.[2] Gilteritinib effectively blocks the autophosphorylation of FLT3, thereby inhibiting these pro-survival cascades, including the RAS/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways.[2][3] This inhibition ultimately induces apoptosis in leukemic cells expressing the mutated FLT3 receptor.[8]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD P P FLT3-ITD->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K JAK JAK P->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression STAT5 STAT5 JAK->STAT5 STAT5->Gene_Expression Gilteritinib Gilteritinib Gilteritinib->FLT3-ITD Inhibition Cell_Viability_Workflow Start Start Seed_Cells Seed AML cells (e.g., MV4-11) in 96-well plate Start->Seed_Cells Treat_Cells Treat with varying concentrations of Gilteritinib Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add viability reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

References

In Vitro Activity of ATH686 Against FLT3 Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase in hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic abnormalities in acute myeloid leukemia (AML), conferring a poor prognosis. ATH686 is a potent, selective, and ATP-competitive second-generation "type II" FLT3 inhibitor designed to target mutant FLT3 protein kinase activity. This document provides a comprehensive technical overview of the in vitro activity of this compound against various FLT3 mutations, detailing its inhibitory effects, mechanism of action, and relevant experimental protocols.

Introduction to this compound

This compound is a novel small molecule inhibitor that demonstrates significant antileukemic effects by targeting constitutively activated FLT3 receptors. As a "type II" inhibitor, this compound stabilizes the inactive conformation of the FLT3 kinase domain, offering a distinct mechanism from "type I" inhibitors. This characteristic allows this compound to overcome certain resistance mutations that can arise during treatment with first-generation FLT3 inhibitors[1]. In vitro studies have shown that this compound selectively inhibits the proliferation of cells harboring FLT3 mutations through the induction of apoptosis and cell cycle arrest[1][2].

Quantitative In Vitro Activity of this compound

The inhibitory activity of this compound has been quantified against key activating mutations of FLT3, primarily internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in engineered Ba/F3 murine pro-B cell lines, which are dependent on FLT3 signaling for proliferation and survival.

Cell LineFLT3 MutationIC50 (nM)Reference
Ba/F3FLT3-ITD~1[2][3]
Ba/F3FLT3-D835Y~1[2][3]

Note: The IC50 values are reported as approximately 0.001 µM in the source literature, which is equivalent to 1 nM.

Mechanism of Action: Inhibition of FLT3 Signaling

This compound exerts its antileukemic effects by directly inhibiting the constitutive autophosphorylation of mutant FLT3, thereby blocking downstream signaling pathways essential for leukemic cell proliferation and survival. The primary pathways affected are the RAS/MAPK, PI3K/AKT, and STAT5 pathways.

FLT3 Signaling Pathway Inhibition by this compound

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects FLT3_mut Mutant FLT3 Receptor (ITD, D835Y) P Autophosphorylation FLT3_mut->P Constitutive activation This compound This compound This compound->FLT3_mut Binds to inactive conformation This compound->P Inhibits RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT STAT5 STAT5 Pathway P->STAT5 Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival

Caption: this compound inhibits mutant FLT3 autophosphorylation and downstream signaling.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound. These are based on standard methodologies and information inferred from available literature.

Cell Viability Assay (MTT-based)

This protocol is designed to determine the IC50 of this compound in FLT3-mutant cell lines.

  • Cell Culture:

    • Culture Ba/F3 cells expressing FLT3-ITD or FLT3-D835Y in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Western Blot for FLT3 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of FLT3.

  • Cell Treatment and Lysis:

    • Seed Ba/F3-FLT3-ITD cells at a density of 1 x 10^6 cells/mL and treat with 10 nM this compound or vehicle control for 15 minutes at 37°C[3].

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-FLT3 (Tyr591).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total FLT3 and a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the in vitro characterization of a novel FLT3 inhibitor like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Biochemical_Assay Biochemical Kinase Assay (FLT3 vs. Panel of Kinases) Start->Biochemical_Assay Selectivity Cell_Based_Assay Cell-Based Proliferation Assay (Ba/F3-FLT3 Mutant Lines) Start->Cell_Based_Assay Potency IC50_Determination IC50 Determination Cell_Based_Assay->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Resistance_Studies Activity in Resistant Cell Lines IC50_Determination->Resistance_Studies Western_Blot Western Blot for p-FLT3, p-STAT5, p-AKT, p-ERK Mechanism_of_Action->Western_Blot Apoptosis_Assay Apoptosis/Cell Cycle Assays Mechanism_of_Action->Apoptosis_Assay Conclusion Lead Candidate for Further Development Western_Blot->Conclusion Apoptosis_Assay->Conclusion Resistance_Studies->Conclusion

Caption: In vitro characterization workflow for this compound.

Conclusion

This compound is a highly potent and selective second-generation "type II" FLT3 inhibitor with significant in vitro activity against clinically relevant FLT3 mutations, including ITD and D835Y. Its ability to inhibit the constitutive autophosphorylation of mutant FLT3 and its downstream signaling pathways leads to the induction of apoptosis and inhibition of proliferation in leukemic cells. The data presented in this technical guide support the continued investigation of this compound as a promising therapeutic agent for the treatment of FLT3-mutated AML.

References

ATH686: A Deep Dive into its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATH686 has emerged as a potent and selective second-generation, ATP-competitive inhibitor of mutant FMS-like tyrosine kinase 3 (FLT3)[1][2][3]. This technical guide provides a comprehensive overview of the available information on this compound's selectivity profile, its mechanism of action, and the experimental methodologies relevant to its characterization.

Core Focus: Mutant FLT3 Inhibition

This compound demonstrates significant potency against cells harboring FLT3 mutations, which are common drivers in acute myeloid leukemia (AML)[1]. It effectively inhibits the proliferation of FLT3-ITD-Ba/F3 and D835Y-Ba/F3 cell lines with a half-maximal inhibitory concentration (IC50) of approximately 0.001 µM[1][2][3]. Furthermore, this compound has been shown to inhibit the autophosphorylation of mutant FLT3 in FLT3-ITD-Ba/F3 cells at a concentration of 10 nM, indicating direct target engagement[2]. The inhibitory action of this compound leads to the induction of apoptosis and cell cycle arrest in cancer cells with these mutations[1][2].

While this compound is characterized as "selective," a comprehensive quantitative kinase selectivity profile against a broad panel of kinases is not publicly available in the reviewed literature. Such a profile, often generated through kinome scanning technologies, is crucial for a thorough understanding of its off-target effects and overall safety profile.

Data Presentation: Potency Against Mutant FLT3

The following table summarizes the reported biological activity of this compound against mutant FLT3.

Assay TypeCell Line / TargetEndpointValueReference(s)
Cell ProliferationFLT3-ITD-Ba/F3IC50~ 0.001 µM[1][2][3]
Cell ProliferationD835Y-Ba/F3IC50~ 0.001 µM[1][2][3]
Target EngagementMutant FLT3 (in FLT3-ITD-Ba/F3 cells)Inhibition of AutophosphorylationEffective at 10 nM[2]

Experimental Protocols: General Methodologies for Kinase Inhibitor Characterization

Detailed, specific experimental protocols for the characterization of this compound are not available in the public domain. However, this section outlines the general methodologies typically employed to determine the selectivity and mechanism of action of a kinase inhibitor like this compound.

Biochemical Kinase Assays

Biochemical assays are fundamental in determining the direct inhibitory activity of a compound against a purified kinase. These assays can be categorized as either activity assays or binding assays[4].

  • Activity Assays : These measure the catalytic activity of the kinase, which is the transfer of a phosphate (B84403) group from ATP to a substrate. Common formats include:

    • Radiometric Assays : Considered the gold standard, these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radiolabel into the substrate[4].

    • Fluorescence-Based Assays : These utilize fluorescently labeled substrates or antibodies to detect phosphorylation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common[5].

    • Luminescence-Based Assays : These assays, such as Kinase-Glo®, measure the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity[5].

  • Binding Assays : These directly measure the binding of an inhibitor to the kinase, independent of enzymatic activity[4].

A typical workflow for a biochemical kinase inhibition assay involves incubating the purified kinase, the inhibitor at various concentrations, a suitable substrate, and ATP. The amount of phosphorylated substrate or remaining ATP is then quantified to determine the inhibitor's potency (e.g., IC50 value).

Cell-Based Assays

Cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant context.

  • Cell Proliferation Assays : These assays, often performed using cell lines engineered to express a specific kinase mutant (e.g., Ba/F3 cells), determine the effect of the inhibitor on cell viability and growth. The IC50 value derived from these assays reflects the compound's ability to inhibit the target kinase within a cellular environment.

  • Target Phosphorylation Assays : Techniques like Western Blotting or ELISA can be used to measure the phosphorylation status of the target kinase and its downstream substrates in cells treated with the inhibitor. A reduction in phosphorylation indicates target engagement.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

Mutations in FLT3 lead to its constitutive activation, triggering several downstream signaling pathways that promote cell proliferation, survival, and differentiation. The primary pathways activated by mutant FLT3 include the Ras/MEK/ERK pathway, the PI3K/Akt pathway, and the STAT5 pathway[6][7][8][9]. This compound, by inhibiting mutant FLT3, effectively blocks these downstream signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 Ras Ras FLT3->Ras PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK Ras->MEK Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT5->Proliferation Survival Cell Survival STAT5->Survival ERK ERK MEK->ERK Akt->Survival ERK->Proliferation This compound This compound This compound->FLT3 Inhibition

Caption: Downstream signaling pathways activated by mutant FLT3 and inhibited by this compound.

General Kinase Inhibitor Screening Workflow

The process of identifying and characterizing a kinase inhibitor typically follows a standardized workflow, starting from a large-scale initial screen and progressing to more detailed characterization.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (Large compound library) Hit_ID Hit Identification (Compounds showing activity) HTS->Hit_ID Hit_to_Lead Hit-to-Lead (Potency and selectivity optimization) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (Improving ADME properties) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo efficacy and safety) Lead_Opt->Preclinical

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

References

Preclinical Profile of ATH686 in Leukemia Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATH686 is a potent and selective, second-generation "type II" ATP-competitive inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] Constitutively activating mutations in FLT3 are a common feature in acute myeloid leukemia (AML), making it a key therapeutic target.[2] Preclinical investigations have highlighted the potential of this compound as an anti-leukemic agent, particularly in models harboring FLT3 mutations. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the methodologies employed in its evaluation.

Core Mechanism of Action

This compound selectively targets the protein kinase activity of mutant FLT3.[2] By competitively binding to the ATP pocket of the FLT3 kinase domain, this compound effectively inhibits its autophosphorylation.[2] This disruption of the primary activation mechanism of the FLT3 receptor leads to the induction of apoptosis and inhibition of the cell cycle in leukemia cells dependent on aberrant FLT3 signaling.[1]

In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated in murine pro-B cell lines (Ba/F3) engineered to express human FLT3 with internal tandem duplication (ITD) and D835Y mutations, which are clinically relevant activating mutations in AML.

Cell LineFLT3 MutationIC50 (µM)Assay TypeReference
Ba/F3FLT3-ITD~0.001Cell Proliferation Assay[2]
Ba/F3FLT3-D835Y~0.001Cell Proliferation Assay[2]

Note: Further quantitative data on the induction of apoptosis and cell cycle arrest are not extensively available in the public domain.

Experimental Protocols

The following sections detail the generalized methodologies relevant to the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Leukemia cell lines (e.g., Ba/F3-FLT3-ITD, Ba/F3-FLT3-D835Y) are seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours.[3]

  • A serial dilution of this compound is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 48 hours.[3]

  • 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.[3]

  • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan (B1609692) crystals.[3]

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Leukemia cells are seeded in 6-well plates (e.g., 5 x 10^5 cells/well) and treated with the desired concentrations of this compound for 48 hours.[3]

  • Cells are harvested and washed twice with cold PBS.[3]

  • The cell pellet is resuspended in 100 µL of 1X Annexin V Binding Buffer.[3]

  • 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[3]

  • The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[3]

  • 400 µL of 1X Binding Buffer is added to each sample.[3]

  • The samples are analyzed by flow cytometry within one hour.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Protocol:

  • Leukemia cells (e.g., 1 x 10^6 cells) are treated with this compound for 24 hours.[3]

  • Cells are harvested and washed with PBS.

  • The cells are fixed by dropwise addition into ice-cold 70% ethanol (B145695) while gently vortexing and incubated at -20°C for at least 2 hours.[3]

  • The fixed cells are centrifuged, washed with PBS, and the pellet is resuspended in 500 µL of PI staining solution containing RNase A.[3]

  • The cells are incubated for 30 minutes at room temperature in the dark.[3]

  • The DNA content is analyzed by flow cytometry.[3]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition by this compound

Mutant FLT3 constitutively activates downstream signaling pathways crucial for leukemia cell proliferation and survival. This compound acts by inhibiting the initial phosphorylation of the FLT3 receptor, thereby blocking these downstream signals.

FLT3_Signaling FLT3 Signaling and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT5 Pathway cluster_nucleus Nucleus FLT3 Mutant FLT3 Receptor pFLT3 Phosphorylated FLT3 FLT3->pFLT3 Autophosphorylation This compound This compound This compound->FLT3 Inhibits (ATP-competitive) PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS STAT5 STAT5 pFLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Inhibition of mutant FLT3 autophosphorylation by this compound blocks downstream pro-survival signaling pathways.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines the typical workflow for assessing the in vitro efficacy of a compound like this compound against leukemia cell lines.

experimental_workflow In Vitro Evaluation Workflow for this compound cluster_assays Efficacy Assays start Start: Leukemia Cell Lines (e.g., Ba/F3-FLT3-ITD) culture Cell Culture & Expansion start->culture treatment Treatment with this compound (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle analysis Data Analysis viability->analysis apoptosis->analysis cell_cycle->analysis ic50 Determine IC50 analysis->ic50 apoptosis_quant Quantify Apoptosis analysis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution analysis->cell_cycle_dist end End: Characterize In Vitro Efficacy ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: A streamlined workflow for determining the in vitro anti-leukemic effects of this compound.

Conclusion

References

ATH686 Binding Affinity to FLT3 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATH686 is a potent and selective, second-generation ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3). Constitutively activated mutant FLT3 is a key driver in a significant subpopulation of acute myeloid leukemia (AML), making it a prime therapeutic target. This compound has demonstrated significant anti-leukemic effects by targeting mutant FLT3 protein kinase activity, leading to the inhibition of cell proliferation and the induction of apoptosis. This technical guide provides an in-depth overview of the binding affinity of this compound to the FLT3 receptor, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a "type II" inhibitor, binding to the inactive conformation of the FLT3 kinase domain. This binding occurs within the ATP-binding pocket, where it competes with ATP, thereby preventing autophosphorylation of the receptor. This inhibition of phosphorylation blocks the downstream signaling cascades that are crucial for the proliferation and survival of leukemia cells harboring activating FLT3 mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations. The increased potency of second-generation inhibitors like this compound is attributed to enhanced interactions with the ATP pocket of the FLT3 target.

Quantitative Data Summary

While a specific dissociation constant (Kd) for the direct binding of this compound to the FLT3 receptor is not publicly available in the reviewed literature, the half-maximal inhibitory concentration (IC50) for cellular and biochemical activities provides a strong indication of its high affinity and potency.

Parameter Cell Line FLT3 Status Value (µM) Assay Type Reference
Cell Proliferation IC50 Ba/F3FLT3-ITD~0.001Cell Viability Assay[1][2][3]
Cell Proliferation IC50 Ba/F3D835Y~0.001Cell Viability Assay[1][2][3]
FLT3 Autophosphorylation Inhibition Ba/F3FLT3-ITD0.01Western Blot[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's interaction with the FLT3 receptor are based on established methodologies for tyrosine kinase inhibitors.

Cell-Based Proliferation Assay

This assay determines the ability of this compound to inhibit the proliferation of hematopoietic cells that are dependent on mutant FLT3 signaling for their growth and survival.

1. Cell Culture:

  • Murine pro-B Ba/F3 cells are engineered to express human FLT3 with either an internal tandem duplication (FLT3-ITD) or a D835Y point mutation.

  • These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Unlike the parental Ba/F3 cells, the FLT3-mutant expressing cells do not require interleukin-3 (IL-3) for survival, as they are rendered cytokine-independent by the constitutively active FLT3 signaling.

2. Assay Procedure:

  • Cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well.

  • A serial dilution of this compound is prepared in the culture medium.

  • The diluted this compound is added to the wells, and the plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell viability is assessed using a colorimetric method, such as the MTT assay, or a luminescence-based method that measures ATP content, like the CellTiter-Glo® assay.

3. Data Analysis:

  • The signal from each well is measured using a plate reader.

  • The percentage of cell proliferation is calculated relative to vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of proliferation against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

FLT3 Autophosphorylation Inhibition Assay (Western Blot)

This biochemical assay directly assesses the ability of this compound to inhibit the kinase activity of FLT3 within a cellular context by measuring the phosphorylation status of the receptor.

1. Cell Treatment and Lysis:

  • FLT3-ITD expressing Ba/F3 cells are treated with various concentrations of this compound for a short duration (e.g., 15 minutes to 2 hours) to observe direct effects on signaling.

  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification and Immunoblotting:

  • The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of FLT3 (p-FLT3).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • To ensure equal protein loading, the membrane is subsequently stripped and re-probed with an antibody against total FLT3.

3. Data Analysis:

  • The intensity of the bands corresponding to p-FLT3 and total FLT3 are quantified using densitometry software.

  • The ratio of p-FLT3 to total FLT3 is calculated for each treatment condition to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway Inhibition by this compound

Mutated FLT3 receptors exhibit constitutive, ligand-independent activation, leading to the continuous stimulation of downstream signaling pathways that promote cell survival and proliferation. This compound, by inhibiting FLT3 autophosphorylation, effectively blocks these aberrant signals.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling FLT3 Mutant FLT3 Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 This compound This compound This compound->FLT3 Competitively Inhibits Apoptosis Apoptosis This compound->Apoptosis ATP ATP ATP->FLT3 Binds to ATP pocket Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining Cell Proliferation IC50

The following diagram outlines the key steps involved in determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of FLT3-mutant cell lines.

Cell_Proliferation_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Cell_Culture Culture FLT3-ITD Ba/F3 Cells Seeding Seed Cells into 96-well Plate Cell_Culture->Seeding Incubation Add this compound to Cells & Incubate for 72h Seeding->Incubation ATH686_Dilution Prepare Serial Dilution of this compound ATH686_Dilution->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Measure Signal & Calculate % Proliferation Viability_Assay->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for cell proliferation IC50 determination.

Conclusion

This compound is a highly potent, second-generation FLT3 inhibitor that effectively targets mutant forms of the receptor implicated in acute myeloid leukemia. Its ATP-competitive mechanism of action leads to the inhibition of FLT3 autophosphorylation and the blockade of downstream pro-survival signaling pathways. This results in a significant reduction in the proliferation of FLT3-dependent leukemia cells and the induction of apoptosis at nanomolar concentrations. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of the binding affinity and functional consequences of this compound interaction with the FLT3 receptor, underscoring its potential as a targeted therapeutic agent for FLT3-mutated AML.

References

Cellular Uptake and Distribution of Nanoparticle-Based Therapeutics: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "ATH686" is not publicly available. This guide, therefore, presents a representative overview of the cellular uptake and distribution of a model nanoparticle-based therapeutic system, Her2-targeting silk nanospheres, based on available scientific literature. The experimental data and protocols are derived from studies on this model system and are intended to serve as a technical guide for researchers in the field of drug delivery.

Introduction

The efficacy of targeted drug delivery systems is critically dependent on their efficient cellular uptake and subsequent intracellular distribution. This document outlines the key mechanisms and experimental considerations for characterizing the cellular internalization of targeted nanoparticles. As a model, we will discuss the cellular uptake and distribution of Her2-targeting silk nanospheres in Her2-positive cancer cells. These biodegradable nanocarriers are engineered to specifically target cancer cells overexpressing the Her2 receptor, thereby enhancing therapeutic delivery and minimizing off-target effects.

Cellular Uptake Mechanisms

The primary mechanism for the cellular entry of Her2-targeting silk nanospheres is receptor-mediated endocytosis. This process is initiated by the binding of the targeting ligand on the nanosphere surface to the Her2 receptor on the cancer cell membrane. Following binding, the cell membrane invaginates to form endocytic vesicles containing the nanospheres.

The internalization of these nanospheres proceeds through two main endocytic pathways:

  • Clathrin-mediated endocytosis: This is a major pathway for the uptake of many receptor-bound ligands.

  • Caveola-dependent endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane.

Once inside the cell, the nanospheres are trafficked through the endo-lysosomal pathway, where they eventually accumulate in lysosomes for degradation and subsequent drug release.[1][2]

Quantitative Analysis of Cellular Uptake

The efficiency of cellular uptake can be quantified using techniques such as flow cytometry and confocal microscopy. The following table summarizes representative quantitative data on the uptake of functionalized silk nanospheres in SKBR3 cells, a Her2-positive breast cancer cell line.

Experimental ConditionMean Fluorescence Intensity (MFI ± SEM)Reference
Control (untreated cells)Baseline[1]
Her2-targeting nanospheres (4 h incubation at 37°C)Significantly increased vs. control (p<0.001)[1]
Her2-targeting nanospheres + Chlorpromazine (CPM)Reduced MFI[1]
Her2-targeting nanospheres + Filipin (FLP)Reduced MFI[1]

Experimental Protocols

Analysis of Cellular Uptake by Flow Cytometry

This protocol details the quantification of nanosphere uptake using flow cytometry.

  • Cell Culture: Seed SKBR3 cells in 6-well plates and culture until they reach 80-90% confluency.

  • Inhibition of Endocytosis (Optional): To investigate uptake mechanisms, pre-incubate cells with endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Filipin for caveola-dependent endocytosis) for 1 hour at 37°C.

  • Nanosphere Incubation: Add fluorescently labeled Her2-targeting silk nanospheres (e.g., ATTO647N-conjugated) to the cells at a final concentration of 50 µg/mL. Incubate for 4 hours at 37°C. As a negative control, incubate a set of cells at 4°C to inhibit active transport.

  • Cell Harvesting: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized nanospheres. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS containing 2% fetal bovine serum). Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which correlates with the amount of internalized nanospheres.

Visualization of Intracellular Distribution by Confocal Laser Scanning Microscopy (CLSM)

This protocol describes the visualization of the subcellular localization of the nanospheres.

  • Cell Culture: Seed SKBR3 cells on glass-bottom dishes and allow them to adhere overnight.

  • Nanosphere Incubation: Treat the cells with fluorescently labeled Her2-targeting silk nanospheres (e.g., ATTO647N-conjugated, red fluorescence) for 4 hours at 37°C.

  • Organelle Staining: To visualize endo-lysosomes, incubate the cells with LysoTracker Green for the final 30 minutes of the nanosphere incubation period.

  • Nuclear Staining: Stain the cell nuclei with DAPI (blue fluorescence).

  • Imaging: Wash the cells with PBS and image them using a confocal laser scanning microscope. Co-localization of the red fluorescence from the nanospheres with the green fluorescence from the LysoTracker will indicate accumulation in the endo-lysosomal compartment.[1]

Visualizations

Endocytosis_Pathways cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nanosphere Nanosphere Binding Binding Nanosphere->Binding Her2_Receptor Her2 Receptor Her2_Receptor->Binding Clathrin_Pit Clathrin-coated Pit Binding->Clathrin_Pit Clathrin-mediated Caveolae Caveolae Binding->Caveolae Caveola-dependent Endosome Endosome Clathrin_Pit->Endosome Caveolae->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Degradation & Drug Release Lysosome->Degradation

Caption: Cellular uptake pathways of Her2-targeting nanospheres.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed SKBR3 Cells Inhibitor_Preincubation Pre-incubate with Endocytosis Inhibitors (Optional) Cell_Seeding->Inhibitor_Preincubation Nanosphere_Incubation Incubate with Fluorescent Nanospheres Cell_Seeding->Nanosphere_Incubation Inhibitor_Preincubation->Nanosphere_Incubation Flow_Cytometry Harvest Cells & Analyze by Flow Cytometry Nanosphere_Incubation->Flow_Cytometry Confocal_Microscopy Stain Organelles & Image by Confocal Microscopy Nanosphere_Incubation->Confocal_Microscopy

Caption: Workflow for analyzing cellular uptake and distribution.

References

Early Research on ATH686 for Cancer Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "ATH686" did not yield specific results for a cancer therapeutic. It is possible that "this compound" is an internal compound name, a misnomer, or a very early-stage project not yet disclosed in public research. Without specific preclinical or clinical data on this compound, this guide will outline a hypothetical framework for its early-stage cancer research based on common drug development pathways. This framework will be updated with specific data on this compound as it becomes publicly available.

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of this guide, let us hypothesize that this compound is an inhibitor of a key signaling pathway frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for this compound within the PI3K/AKT/mTOR signaling cascade.

ATH686_Mechanism_of_Action Hypothetical Signaling Pathway for this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Transcription_Factors Transcription Factors (e.g., c-Myc, HIF-1α) mTORC1->Transcription_Factors Activates This compound This compound This compound->AKT Inhibits Cell_Growth Cell Growth & Proliferation Transcription_Factors->Cell_Growth Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis Metabolism Metabolism Transcription_Factors->Metabolism

Hypothetical mechanism of this compound as an AKT inhibitor.

Preclinical Research Findings

Preclinical research would be essential to establish the safety and efficacy of this compound before it could be tested in humans. This would involve in vitro (cell-based) and in vivo (animal) studies.

In Vitro Studies

Initial studies would assess the effect of this compound on cancer cell lines.

Table 1: Hypothetical In Vitro Efficacy of this compound

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
PC-3Prostate Cancer75
A549Lung Cancer120
U87Glioblastoma90

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Studies

Following promising in vitro results, this compound would be tested in animal models, typically mice with xenograft tumors (human tumors grown in mice).

Table 2: Hypothetical In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeMouse ModelDosing RegimenTumor Growth Inhibition (%)
Breast CancerNude mice with MCF-7 xenografts50 mg/kg, daily65
Lung CancerNude mice with A549 xenografts50 mg/kg, daily58

Experimental Protocols

Detailed protocols are critical for the reproducibility of scientific findings.

Cell Viability Assay (MTT Assay)

This assay is used to determine the IC50 of a compound.

Workflow:

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay Seed_Cells 1. Seed cancer cells in 96-well plates Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound 3. Add varying concentrations of this compound Incubate_24h->Add_this compound Incubate_72h 4. Incubate for 72 hours Add_this compound->Incubate_72h Add_MTT 5. Add MTT reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 values Read_Absorbance->Calculate_IC50

Workflow for determining IC50 using an MTT assay.

Protocol Steps:

  • Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The following day, the media is replaced with fresh media containing this compound at various concentrations (e.g., 0.1 nM to 10 µM).

  • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Xenograft Mouse Model

This protocol is used to evaluate the in vivo efficacy of a compound.

Workflow:

Xenograft_Model_Workflow Workflow for Xenograft Mouse Model Study Inject_Cells 1. Inject cancer cells subcutaneously into immunodeficient mice Monitor_Tumors 2. Monitor tumor growth until they reach a specific size (e.g., 100-150 mm³) Inject_Cells->Monitor_Tumors Randomize_Mice 3. Randomize mice into control and treatment groups Monitor_Tumors->Randomize_Mice Administer_Drug 4. Administer this compound or vehicle control daily Randomize_Mice->Administer_Drug Measure_Tumors 5. Measure tumor volume twice weekly Administer_Drug->Measure_Tumors Euthanize_Mice 6. Euthanize mice at the end of the study Measure_Tumors->Euthanize_Mice Analyze_Data 7. Analyze tumor growth inhibition Euthanize_Mice->Analyze_Data

Workflow for an in vivo xenograft mouse model study.

Protocol Steps:

  • Approximately 5 x 10^6 cancer cells are injected subcutaneously into the flank of immunodeficient mice.

  • Tumors are allowed to grow until they reach an average volume of 100-150 mm³.

  • Mice are then randomized into a vehicle control group and an this compound treatment group.

  • This compound is administered daily via oral gavage at a dose of 50 mg/kg.

  • Tumor dimensions are measured twice a week with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • The study is terminated when tumors in the control group reach a predetermined size, and the percentage of tumor growth inhibition is calculated.

Future Directions

If the preclinical data for this compound is promising, the next steps would involve Investigational New Drug (IND)-enabling toxicology studies, followed by the submission of an IND application to the FDA to initiate Phase I clinical trials in human subjects.

This guide provides a foundational understanding of the typical early research process for a hypothetical cancer therapeutic, this compound. As more information becomes available, this document will be updated to reflect the specific findings related to this compound.

Methodological & Application

Application Notes and Protocols for ATH686 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and clinical trial databases did not yield specific information regarding in vivo dosing protocols, mechanism of action, or quantitative preclinical data for a compound designated as ATH686.

The creation of detailed application notes and protocols necessitates access to foundational research data that outlines the compound's characteristics, its biological targets, and its effects in preclinical models. This information is critical for establishing safe and effective dosing strategies and for designing meaningful experiments.

To fulfill the user's request, the following specific information on this compound is required:

  • Compound Identification and Class: The chemical structure, class of compound (e.g., small molecule, antibody-drug conjugate, peptide), and its primary biological target(s).

  • Mechanism of Action: Detailed information on the signaling pathways modulated by this compound. This is essential for creating the requested signaling pathway diagrams.

  • Preclinical In Vivo Studies: Published or publicly available reports detailing studies in mouse models. These would include information on:

    • Formulation: The vehicle used to dissolve and administer this compound.

    • Route of Administration: How the compound was delivered (e.g., intraperitoneal, intravenous, oral).

    • Dosing Regimen: The specific doses used (e.g., in mg/kg), the frequency of administration (e.g., daily, weekly), and the duration of the treatment.

    • Mouse Models: The specific strains of mice and the disease models used (e.g., xenograft models, genetic models).

  • Quantitative Data: Any reported data from in vivo studies, such as:

    • Pharmacokinetic (PK) parameters (e.g., half-life, Cmax).

    • Pharmacodynamic (PD) marker modulation.

    • Efficacy data (e.g., tumor growth inhibition, survival benefit).

    • Toxicity or tolerability data.

Without this fundamental information, it is not possible to generate the detailed and accurate application notes, protocols, data tables, and diagrams as requested. Researchers, scientists, and drug development professionals rely on such validated data to inform their own experimental designs.

For illustrative purposes, had information been available, the following sections would have been populated with specific details for this compound.

I. Introduction (Illustrative Example)

This compound is a novel [insert compound class ] that targets the [insert target protein or pathway ]. This pathway is implicated in the pathophysiology of [insert disease area, e.g., specific cancers ]. These application notes provide a summary of the in vivo dosing protocols for this compound in preclinical mouse models of [insert specific model ] and outline its proposed mechanism of action.

II. Mechanism of Action (Illustrative Example)

This compound exerts its therapeutic effect by inhibiting the activity of [target protein ]. This leads to the downstream [upregulation/downregulation ] of the [name of signaling pathway ] pathway, ultimately resulting in [e.g., apoptosis, cell cycle arrest, immune activation ].

Signaling Pathway Diagram (Illustrative Example)

ATH686_Signaling_Pathway This compound This compound Target Target Protein This compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Cellular_Effect Cellular Effect (e.g., Apoptosis) Downstream2->Cellular_Effect

Caption: Proposed signaling pathway of this compound.

III. In Vivo Dosing and Administration Protocols (Illustrative Example)

The following table summarizes the dosing regimens for this compound that have been utilized in various mouse models.

ParameterProtocol 1Protocol 2
Mouse Model [e.g., Balb/c nude with A549 xenografts][e.g., C57BL/6 with B16-F10 melanoma]
Formulation [e.g., 10% DMSO, 40% PEG300, 50% Saline][e.g., 0.5% Methylcellulose in water]
Route of Admin. Intraperitoneal (i.p.)Oral (p.o.)
Dose (mg/kg) 2550
Schedule Once daily (QD) for 21 daysTwice daily (BID) for 14 days

Experimental Workflow (Illustrative Example)

Experimental_Workflow start Acclimate Mice implant Implant Tumor Cells start->implant measure Tumor Volume Measurement (Day 0) implant->measure randomize Randomize into Treatment Groups measure->randomize treat Administer this compound or Vehicle (as per protocol) randomize->treat monitor Monitor Tumor Growth and Body Weight treat->monitor monitor->treat Repeat Dosing endpoint Endpoint Reached (e.g., Tumor Volume > 2000 mm³) monitor->endpoint

Caption: General workflow for in vivo efficacy studies.

We encourage researchers with access to proprietary data on this compound to utilize the illustrative templates above to structure their internal documentation. Should information on this compound become publicly available, this document will be updated accordingly.

Application Notes & Protocols: Cell-Based Assays for Testing ATH686 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATH686 is a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in relevant cancer cell lines. The described assays will enable researchers to assess the compound's impact on cell viability, apoptosis induction, and target engagement.

Target Audience

These protocols and notes are intended for researchers, scientists, and drug development professionals with experience in cell culture and standard molecular and cell biology techniques.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting key nodes within the PI3K/Akt/mTOR pathway. Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth. By inhibiting this pathway, this compound is designed to halt uncontrolled cell proliferation and induce apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K inhibits This compound->mTORC1 inhibits MTS_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTS Add MTS Reagent Incubate2->AddMTS Incubate3 Incubate 1-4h AddMTS->Incubate3 Read Read Absorbance (490 nm) Incubate3->Read Analyze Analyze Data (Calculate IC₅₀) Read->Analyze End End Analyze->End WesternBlot_Logic cluster_0 Hypothesis cluster_1 Experiment & Observation cluster_2 Conclusion This compound This compound inhibits PI3K/Akt Pathway WB_pAkt Western Blot for p-Akt This compound->WB_pAkt leads to prediction of... Decrease Observed Decrease in p-Akt Signal WB_pAkt->Decrease Conclusion This compound engages its target and inhibits the pathway Decrease->Conclusion supports conclusion that...

Methods for Synthesizing ATH686 in the Lab: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a compound designated as "ATH686" or "ATH-86" have not yielded any publicly available information regarding its chemical structure or synthesis methods. This designation may correspond to an internal research code, a novel compound not yet disclosed in scientific literature, or a potential typographical error.

The search results for "ATH" predominantly refer to Aluminium Trihydrate (Al(OH)₃), a common flame retardant and filler material, which does not appear to be the subject of interest for an audience of researchers and drug development professionals in this context.[1][2][3] Other search results were unrelated to a specific chemical synthesis of a compound with the requested identifier.

Without a known chemical structure or relevant publications, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or diagrams for the laboratory synthesis of this compound.

To enable the generation of the requested content, please provide additional information, such as:

  • The correct chemical name or IUPAC name of the compound.

  • The CAS (Chemical Abstracts Service) registry number.

  • Any relevant scientific publications or patents describing the compound and its synthesis.

  • The chemical structure of the molecule.

Once the compound can be unequivocally identified, a thorough literature search can be conducted to provide the detailed synthetic protocols and associated data as requested.

References

Application Notes and Protocols for ATH686: Solubility and Stability for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide to the solubility and stability of the novel compound ATH686 for its effective use in experimental settings. Due to the emergent nature of this compound, publicly available data on its physicochemical properties is limited. The following protocols and data tables are based on generalized best practices for handling novel small molecules in a research and development environment. Researchers are strongly encouraged to perform their own specific assessments under their unique experimental conditions.

Physicochemical Properties of this compound

A thorough understanding of the solubility and stability of this compound is critical for designing robust and reproducible experiments. In the absence of specific public data for this compound, this section outlines the typical data points that should be generated.

Solubility Profile

The solubility of a compound is a key determinant of its handling, formulation, and bioavailability. The following table should be populated with experimentally determined solubility data for this compound in a variety of common laboratory solvents.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Molarity (mM)Observations
DMSO25Data not availableData not availablee.g., Clear solution, precipitation observed
Ethanol25Data not availableData not available
PBS (pH 7.4)25Data not availableData not available
Deionized Water25Data not availableData not available
Other (specify)25Data not availableData not available
Stability Profile

Understanding the stability of this compound under various conditions is crucial for ensuring the integrity of stock solutions and experimental results.

Table 2: Stability of this compound in Solution

SolventConcentrationStorage ConditionDuration% DegradationNotes
DMSOe.g., 10 mM-20°C1 monthData not availablee.g., Protect from light
DMSOe.g., 10 mM4°C1 weekData not available
PBS (pH 7.4)e.g., 100 µM37°C24 hoursData not available
Other (specify)Data not available

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a novel compound like this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound.

Workflow for Solubility Determination

A Weigh this compound B Add increasing volumes of solvent A->B C Vortex/sonicate at controlled temperature B->C D Equilibrate (e.g., 24h) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Determine solubility limit G->H A Prepare stock solution of this compound B Aliquot into multiple vials A->B C Store under different conditions (temp, light) B->C D Collect aliquots at specified time points C->D E Analyze concentration and purity (e.g., HPLC) D->E F Compare to initial (T=0) sample E->F G Calculate % degradation F->G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A This compound This compound Kinase B Kinase B This compound->Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

ATH686 in Combination with Chemotherapy: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

ATH686 is a potent and selective second-generation "type II" inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. [1][2] Its primary mechanism of action involves the inhibition of mutant FLT3 protein kinase activity, which subsequently induces apoptosis and inhibits the cell cycle in cancer cells harboring FLT3 mutations.[1][2] While preclinical studies have demonstrated its efficacy as a single agent against leukemic cells, there is currently no publicly available data from preclinical or clinical trials investigating the use of this compound in combination with traditional chemotherapy agents.

This document outlines the known characteristics of this compound and provides a hypothetical framework for its potential application in combination therapy, based on its mechanism of action. The experimental protocols provided are generalized templates and would require significant optimization and validation for specific research applications.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of FLT3, with high selectivity for mutant forms of the receptor, such as internal tandem duplications (ITD) and D835Y mutations.[1][2] In preclinical models, this compound has been shown to inhibit the autophosphorylation of mutant FLT3, a critical step in the activation of downstream signaling pathways that promote cell proliferation and survival.[2] This inhibition leads to cell cycle arrest and programmed cell death (apoptosis).[1][2]

A key advantage of this compound is its ability to overcome resistance to first-generation "type I" FLT3 inhibitors.[1] This suggests a potential role in treating relapsed or refractory FLT3-mutated leukemias.

Signaling Pathway

The signaling pathway affected by this compound is centered on the FLT3 receptor, a key regulator of hematopoiesis. In leukemia, mutations in FLT3 lead to its constitutive activation, driving uncontrolled cell growth.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 Receptor PI3K PI3K/AKT Pathway FLT3->PI3K RAS RAS/MAPK Pathway FLT3->RAS STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces

Caption: Simplified signaling pathway of mutant FLT3 and the inhibitory action of this compound.

Preclinical Data (as a Single Agent)

To date, published data on this compound is limited to in vitro studies. These studies have demonstrated its potent activity against specific leukemia cell lines.

Cell LineMutationIC50 (µM)EffectReference
FLT3-ITD-Ba/F3FLT3-ITD~0.001Inhibition of cell proliferation, induction of apoptosis[2]
D835Y-Ba/F3FLT3 D835YNot specifiedInhibition of cell proliferation, induction of apoptosis[2]

Hypothetical Combination Therapy Protocols

Rationale for Combination: Combining this compound with standard chemotherapy agents could offer a synergistic anti-tumor effect. Chemotherapy could target the bulk of rapidly dividing cells, while this compound specifically eliminates the FLT3-mutated cancer stem and progenitor cells, potentially leading to more durable remissions and overcoming chemoresistance.

In Vitro Synergy Study

Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with a standard chemotherapy agent (e.g., cytarabine) in FLT3-mutated leukemia cell lines.

In_Vitro_Workflow start Seed FLT3-mutated leukemia cells treatment Treat with serial dilutions of: - this compound alone - Chemotherapy alone - this compound + Chemotherapy start->treatment incubation Incubate for 72 hours treatment->incubation viability Assess cell viability (e.g., MTS assay) incubation->viability analysis Calculate IC50 values and Combination Index (CI) viability->analysis end Determine Synergy, Additivity, or Antagonism analysis->end

Caption: A generalized workflow for an in vitro synergy study.

Protocol:

  • Cell Culture: Culture FLT3-mutated leukemia cell lines (e.g., MOLM-13, MV4-11) in appropriate media.

  • Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density.

  • Treatment: Add serial dilutions of this compound, the chemotherapy agent, and the combination of both to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Model Study

Objective: To evaluate the in vivo efficacy and safety of this compound in combination with a chemotherapy agent in a mouse xenograft model of FLT3-mutated leukemia.

In_Vivo_Workflow start Implant FLT3-mutated leukemia cells into immunocompromised mice tumor_growth Monitor tumor growth start->tumor_growth randomization Randomize mice into treatment groups when tumors reach a specified size tumor_growth->randomization treatment Administer treatment: - Vehicle control - this compound alone - Chemotherapy alone - this compound + Chemotherapy randomization->treatment monitoring Monitor tumor volume, body weight, and animal health daily treatment->monitoring endpoint Euthanize mice at predefined endpoint monitoring->endpoint analysis Analyze tumor growth inhibition and survival endpoint->analysis

References

Application Notes and Protocols for Compound Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Protocol for a Novel Anti-Cancer Agent

Disclaimer: Information regarding a specific compound designated "ATH686" is not available in the public domain. The following application notes and protocols are provided as a representative guide for a hypothetical anti-cancer agent, hereafter referred to as "Compound X," for administration in xenograft models. This protocol is intended for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of the compound of interest.

Introduction

Xenograft models are a cornerstone of preclinical cancer research, enabling the in vivo evaluation of novel therapeutic agents. This document outlines a detailed protocol for the administration of Compound X, a hypothetical anti-cancer agent, in a subcutaneous xenograft mouse model. The protocol covers essential steps from cell culture and tumor implantation to compound administration and efficacy assessment.

Hypothetical Mechanism of Action of Compound X

For the purpose of this representative protocol, we will assume that Compound X is a potent and selective inhibitor of the hypothetical "Tumor Proliferation Kinase" (TPK1). TPK1 is a key enzyme in a signaling pathway that promotes cell cycle progression and inhibits apoptosis. By inhibiting TPK1, Compound X is expected to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.

Signaling Pathway of TPK1

TPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFr Growth Factor Receptor GF->GFr RAS RAS GFr->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TPK1 TPK1 ERK->TPK1 Transcription_Factor Transcription Factor (e.g., Myc) ERK->Transcription_Factor Apoptosis_Inhibitor Apoptosis Inhibitor (e.g., Bcl-2) TPK1->Apoptosis_Inhibitor Proliferation Cell Proliferation Apoptosis_Inhibitor->Proliferation Inhibits Apoptosis Cell_Cycle_Genes Cell Cycle Progression Genes Transcription_Factor->Cell_Cycle_Genes Cell_Cycle_Genes->Proliferation CompoundX Compound X CompoundX->TPK1

Caption: Hypothetical TPK1 signaling pathway and the inhibitory action of Compound X.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Selection: Choose a cancer cell line known to express the target of interest (e.g., TPK1). For this protocol, we will use the human colorectal cancer cell line, HCT116.

  • Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

  • Cell Counting and Viability: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium. Determine cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.

  • Preparation for Injection: Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice.

Xenograft Model Establishment
  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., NU/NU).

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the HCT116 cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Compound X Administration
  • Vehicle Preparation: Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Compound X Formulation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). On the day of administration, dilute the stock solution with the vehicle to the desired final concentrations.

  • Administration:

    • Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Dosage: Based on prior in vitro and toxicology data. For this protocol, we will use 10 mg/kg and 30 mg/kg.

    • Frequency: Once daily (q.d.) or twice daily (b.i.d.).

    • Duration: 21 days.

  • Treatment Groups:

    • Group 1: Vehicle control (p.o., q.d.)

    • Group 2: Compound X (10 mg/kg, p.o., q.d.)

    • Group 3: Compound X (30 mg/kg, p.o., q.d.)

    • Group 4: Positive control (a standard-of-care chemotherapeutic agent)

Efficacy Evaluation
  • Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.

  • Body Weight Monitoring: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.

  • Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined size (e.g., 2000 mm³), euthanize the mice.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Experimental Design Summary

ParameterDescription
Cell Line HCT116 (Human Colorectal Carcinoma)
Animal Model Athymic Nude Mice (Female, 6-8 weeks old)
Number of Animals 10 per group
Tumor Implantation 5 x 10^6 cells in Matrigel, subcutaneous
Treatment Groups 1. Vehicle
2. Compound X (10 mg/kg)
3. Compound X (30 mg/kg)
4. Positive Control
Administration Route Oral Gavage (p.o.)
Dosing Schedule Once daily for 21 days
Primary Endpoint Tumor Growth Inhibition
Secondary Endpoints Body Weight Change, Tumor Weight at Endpoint

Table 2: Hypothetical Tumor Growth Data

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle 125 ± 15450 ± 501100 ± 1201950 ± 200-
Compound X (10 mg/kg) 122 ± 14300 ± 40650 ± 801100 ± 15043.6
Compound X (30 mg/kg) 128 ± 16210 ± 30350 ± 50550 ± 9071.8
Positive Control 124 ± 15250 ± 35450 ± 60700 ± 10064.1

Data are presented as mean ± standard error of the mean (SEM).

Experimental Workflow Visualization

Xenograft_Workflow cluster_pre Preparation cluster_exp Experiment cluster_post Analysis A Cell Culture (HCT116) B Cell Harvesting & Preparation A->B D Tumor Cell Implantation (Subcutaneous) B->D C Animal Acclimatization C->D E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F G Compound Administration (21 days) F->G H Tumor & Body Weight Measurement G->H I Euthanasia & Tumor Excision H->I J Tumor Weight Measurement I->J K Data Analysis & Reporting J->K

Caption: General experimental workflow for a xenograft study.

Application Notes and Protocols for ATH686-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ATH686 is a potent and selective second-generation ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated significant anti-leukemic effects by targeting mutant FLT3 protein kinase activity.[1][2] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in cancer cell lines harboring FLT3 mutations, specifically the internal tandem duplication (ITD) and D835Y mutations. The provided methodologies are based on preclinical studies and are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound selectively inhibits the constitutively activated mutant FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[2] This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. Consequently, treatment with this compound leads to cell cycle arrest and the induction of apoptosis in cancer cells with these specific FLT3 mutations.[1][2] It shows high potency against mutant FLT3-expressing cells while having minimal effect on cells with wild-type FLT3.[2]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis and inhibiting cell proliferation in relevant cancer cell lines.

Table 1: In Vitro Efficacy of this compound

Cell LineFLT3 Mutation StatusAssayEndpointIC50 ValueReference
Ba/F3FLT3-ITDCell ProliferationInhibition of cell growth~0.001 µM[2]
Ba/F3D835YCell ProliferationInhibition of cell growth~0.001 µM[2]

Table 2: Cellular Effects of this compound

Cell LineFLT3 Mutation StatusTreatmentEffectReference
FLT3-ITD-Ba/F3FLT3-ITDThis compoundInduction of Apoptosis[2]
D835Y-Ba/F3D835YThis compoundInduction of Apoptosis[2]
FLT3-ITD-Ba/F3FLT3-ITD10 nM this compound for 15 minutesInhibition of mutant FLT3 autophosphorylation

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by this compound. In leukemia cells with FLT3-ITD or D835Y mutations, the FLT3 receptor is constitutively active, leading to the activation of downstream pro-survival pathways such as STAT5, MAPK, and PI3K/Akt. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of the mutant FLT3 receptor, thereby inhibiting these downstream signals and leading to apoptosis.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mutant FLT3 Receptor Mutant FLT3 Receptor STAT5 STAT5 Mutant FLT3 Receptor->STAT5 RAS/MAPK Pathway RAS/MAPK Pathway Mutant FLT3 Receptor->RAS/MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Mutant FLT3 Receptor->PI3K/Akt Pathway Apoptosis Apoptosis Mutant FLT3 Receptor->Apoptosis Inhibits Gene Transcription Gene Transcription STAT5->Gene Transcription RAS/MAPK Pathway->Gene Transcription PI3K/Akt Pathway->Gene Transcription Proliferation & Survival Proliferation & Survival Gene Transcription->Proliferation & Survival This compound This compound This compound->Mutant FLT3 Receptor Inhibits This compound->Apoptosis Induces

Caption: this compound inhibits mutant FLT3, blocking pro-survival pathways and inducing apoptosis.

Experimental Protocols

Detailed protocols for key experiments to assess the effect of this compound on cancer cell lines are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound on cell proliferation.

Experimental Workflow:

Caption: Workflow for assessing cell proliferation using the MTT assay.

Materials:

  • FLT3-mutant cancer cell lines (e.g., Ba/F3-FLT3-ITD, Ba/F3-D835Y)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Workflow:

Caption: Workflow for the detection of apoptosis by Annexin V and PI staining.

Materials:

  • FLT3-mutant cancer cell lines

  • Complete culture medium

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 10x the IC50 for proliferation) or vehicle control for 24-48 hours.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of FLT3 Phosphorylation

This protocol is for detecting the inhibition of mutant FLT3 autophosphorylation by this compound.

Experimental Workflow:

Caption: General workflow for Western blot analysis.

Materials:

  • FLT3-mutant cancer cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 10 nM) for a short duration (e.g., 15 minutes to 2 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To assess total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) proteins and a loading control.

Troubleshooting

  • Low potency (high IC50) in cell proliferation assay: Ensure the correct FLT3 mutation status of the cell line. Verify the concentration and activity of the this compound compound. Optimize cell seeding density and incubation time.

  • Low percentage of apoptotic cells: Increase the concentration of this compound or the incubation time. Ensure that both floating and adherent cells are collected for analysis.

  • No inhibition of FLT3 phosphorylation: Confirm that the cell line has a constitutively active FLT3 mutation. Reduce the treatment time, as dephosphorylation can be rapid. Ensure that phosphatase inhibitors are included in the lysis buffer.

Ordering Information

ProductCatalog Number
This compoundVaries by supplier

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

References

Unable to Retrieve Information on "ATH686" in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "ATH686" have not yielded any specific information related to its application in drug resistance studies. The identifier "this compound" does not appear in publicly available scientific literature, clinical trial databases, or other relevant resources within the context of drug development or cancer research.

The search results included information on various other compounds and clinical trials, none of which are associated with an entity designated as "this compound". It is possible that "this compound" may be an internal compound code not yet disclosed publicly, a new experimental drug with limited information available, or a potential typographical error.

Without any data on the mechanism of action, relevant signaling pathways, or experimental results for "this compound," it is not possible to create the requested detailed Application Notes, Protocols, data tables, or visualizations.

We recommend verifying the compound identifier. If a different name or code is available, we would be pleased to conduct a new search to provide the detailed information requested.

Application Notes and Protocols for Preclinical Evaluation of INV-686

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of INV-686, a novel investigational compound. The protocols outlined below are intended to serve as a guide for assessing the mechanism of action, efficacy, and safety of INV-686 in a preclinical setting.

Mechanism of Action Studies

The initial phase of preclinical evaluation focuses on elucidating the molecular mechanism by which INV-686 exerts its therapeutic effects. Based on preliminary screening, INV-686 is hypothesized to be a selective inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in transcriptional regulation.[1]

In Vitro HDAC Enzyme Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of INV-686 against a panel of HDAC enzymes.

Protocol:

  • Reagents and Materials: Recombinant human HDAC enzymes (HDAC1-11), fluorogenic HDAC substrate, assay buffer, and INV-686 stock solution.

  • Procedure:

    • Prepare a serial dilution of INV-686 in assay buffer.

    • In a 96-well plate, add the HDAC enzyme, fluorogenic substrate, and the diluted INV-686 or vehicle control.

    • Incubate the plate at 37°C for 60 minutes.

    • Add a developer solution to stop the enzymatic reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each HDAC enzyme using non-linear regression analysis.

Data Presentation:

HDAC IsoformINV-686 IC50 (nM)Reference Compound IC50 (nM)
HDAC11510
HDAC22518
HDAC34035
HDAC6800750
HDAC8>10,000>10,000
Western Blot Analysis of Histone Acetylation

Objective: To confirm the downstream effects of HDAC inhibition by assessing the acetylation status of histones in treated cells.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., cutaneous T-cell lymphoma cell line) to 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of INV-686 or a vehicle control for 24 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against acetylated-histone H3, total histone H3, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated-histone levels to total histone and the loading control.

Signaling Pathway Diagram:

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus HDAC HDAC Histone Histone Tail HDAC->Histone Deacetylation Gene Tumor Suppressor Gene Acetyl Acetyl Group Chromatin Condensed Chromatin Histone->Chromatin Condensation Chromatin->Gene Repression Transcription Gene Transcription Gene->Transcription Activation INV686 INV-686 INV686->HDAC Inhibition Apoptosis Apoptosis Transcription->Apoptosis

Caption: Mechanism of action of INV-686 as an HDAC inhibitor.

In Vivo Efficacy Studies

Animal models are essential for evaluating the anti-tumor activity of INV-686 in a physiological context.

Xenograft Mouse Model of Cancer

Objective: To assess the in vivo anti-tumor efficacy of INV-686 in a mouse xenograft model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, INV-686 low dose, INV-686 high dose, positive control). Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Efficacy Endpoints: Measure tumor volume and body weight twice weekly. At the end of the study, collect tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
INV-68625800 ± 9046.7
INV-68650400 ± 5073.3
Positive Control10350 ± 4576.7

Experimental Workflow Diagram:

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis arrow arrow Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Mouse Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Monitoring Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Randomization Randomize Mice Tumor_Monitoring->Randomization Treatment_Administration Administer INV-686 Randomization->Treatment_Administration Data_Collection Measure Tumor Volume & Body Weight Treatment_Administration->Data_Collection Tissue_Harvesting Harvest Tumors Data_Collection->Tissue_Harvesting Data_Analysis Analyze Efficacy Data Tissue_Harvesting->Data_Analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Safety and Toxicology

Preclinical safety and toxicology studies are critical for identifying potential adverse effects and establishing a safe dose range for first-in-human clinical trials.

Acute Toxicity Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of INV-686.

Protocol:

  • Animal Model: Use both male and female rats.

  • Dose Escalation: Administer single, escalating doses of INV-686 to different groups of animals.

  • Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect and preserve major organs for histopathological examination.

  • Data Analysis: Determine the MTD and identify any dose-related pathological findings.

Logical Relationship Diagram:

Safety_Assessment_Logic Preclinical_Safety Preclinical Safety Assessment In_Vitro_Tox In Vitro Toxicology Preclinical_Safety->In_Vitro_Tox In_Vivo_Tox In Vivo Toxicology Preclinical_Safety->In_Vivo_Tox Genotoxicity Genotoxicity Assays In_Vitro_Tox->Genotoxicity Cardiotoxicity hERG Assay In_Vitro_Tox->Cardiotoxicity Acute_Tox Acute Toxicity (Rodent) In_Vivo_Tox->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity (Rodent & Non-rodent) In_Vivo_Tox->Repeat_Dose_Tox MTD Determine MTD Acute_Tox->MTD NOAEL Establish NOAEL Repeat_Dose_Tox->NOAEL Clinical_Trial_Dose Inform First-in-Human Dose MTD->Clinical_Trial_Dose NOAEL->Clinical_Trial_Dose

Caption: Logical flow of preclinical safety and toxicology studies.

References

Troubleshooting & Optimization

optimizing ATH686 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with the novel investigational compound ATH-686. Please note that ATH-686 is a fictional compound developed for illustrative purposes, and all data, pathways, and protocols described herein are hypothetical.

Mechanism of Action

ATH-686 is a potent and highly selective ATP-competitive inhibitor of Tumor Proliferation Kinase 1 (TPK1) . TPK1 is a critical serine/threonine kinase in the Growth Factor Signaling Pathway (GFSP). Hyperactivation of this pathway is a known driver in several oncology indications. ATH-686 binds to the kinase domain of TPK1, preventing the phosphorylation of its downstream substrate, SUB1, thereby inhibiting cell proliferation and promoting apoptosis in TPK1-dependent tumor cells.

Below is a diagram illustrating the hypothetical signaling pathway and the mechanism of action of ATH-686.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor GF_Receptor GF Receptor TPK1 TPK1 (Active) GF_Receptor->TPK1 Activates SUB1 SUB1 TPK1->SUB1 Phosphorylates pSUB1 p-SUB1 (Active) SUB1->pSUB1 Proliferation Cell Proliferation pSUB1->Proliferation Promotes ATH686 ATH-686 This compound->TPK1 Inhibits

Caption: The GFSP pathway showing ATH-686 inhibition of TPK1.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for ATH-686 in cell-based assays?

A1: For initial experiments, we recommend a dose-response study starting from 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) of ATH-686 varies across different cell lines, primarily dependent on their TPK1 expression and activation status. See the table below for reference IC50 values in select cell lines.

Table 1: ATH-686 IC50 Values in Cancer Cell Lines (72h incubation)

Cell Line Cancer Type TPK1 Status IC50 (nM)
HCT116 Colon Carcinoma Wild-Type 15
A549 Lung Carcinoma Wild-Type 85
MDA-MB-231 Breast Cancer Hyperactivated 5

| U-87 MG | Glioblastoma | Overexpressed | 22 |

Q2: I am not observing the expected decrease in cell viability. What are some possible causes?

A2: This can be due to several factors. Please refer to the troubleshooting flowchart below.

G start No observed effect on cell viability check_compound Is ATH-686 properly dissolved and stored? (See Protocol 3) start->check_compound check_cells Is the cell line known to be TPK1-dependent? check_compound->check_cells Yes dissolve Re-dissolve fresh compound from powder stock. check_compound->dissolve No check_target Have you confirmed TPK1 inhibition? check_cells->check_target Yes validate_cells Select a positive control cell line (e.g., MDA-MB-231) or validate TPK1 expression. check_cells->validate_cells No western Perform Western blot for p-SUB1 levels. (See Protocol 2) check_target->western No contact Contact Technical Support check_target->contact Yes, but no effect dissolve->check_compound validate_cells->check_cells western->check_target

Caption: Troubleshooting flowchart for lack of ATH-686 efficacy.

Q3: How can I confirm that ATH-686 is engaging its target, TPK1, in my experimental system?

A3: The most direct method to confirm target engagement is to measure the phosphorylation level of TPK1's primary downstream substrate, SUB1. Following treatment with ATH-686, a dose-dependent decrease in phosphorylated SUB1 (p-SUB1) should be observed, while total SUB1 levels remain unchanged. We recommend performing a Western blot analysis (see Protocol 2).

Q4: What is the solubility and recommended solvent for ATH-686?

A4: ATH-686 is a crystalline solid. For in vitro experiments, it is soluble up to 50 mM in DMSO. For in vivo studies, please consult the specific formulation guide. Prepare high-concentration stock solutions in DMSO and dilute serially in cell culture medium for final working concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)

This protocol outlines the measurement of cell viability in response to ATH-686 treatment using a standard MTT assay.

Workflow Diagram

G A 1. Seed cells in 96-well plates B 2. Allow cells to adhere (24h) A->B C 3. Treat with serial dilutions of ATH-686 B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent (4h incubation) D->E F 6. Solubilize formazan (B1609692) crystals (DMSO) E->F G 7. Read absorbance at 570 nm F->G

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of ATH-686 in culture medium from a 10 mM DMSO stock.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X ATH-686 dilutions. Include "vehicle control" (0.1% DMSO) and "untreated" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Normalize data to the vehicle control to calculate percent viability and determine the IC50 value.

Protocol 2: Western Blot for p-SUB1

This protocol is for confirming TPK1 inhibition by measuring p-SUB1 levels.

Methodology:

  • Treatment & Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of ATH-686 (e.g., 0, 10, 100, 1000 nM) for 2 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-SUB1, anti-total-SUB1, and anti-GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize p-SUB1 levels to total SUB1 and the loading control.

Protocol 3: Compound Handling and Storage

Methodology:

  • Storage: Store the lyophilized powder of ATH-686 at -20°C, protected from light.

  • Reconstitution: To prepare a stock solution, dissolve ATH-686 in anhydrous DMSO to a final concentration of 10-50 mM. Vortex briefly to ensure complete dissolution.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Stock Solution Storage: Store DMSO stock solutions at -20°C. For long-term storage (>6 months), -80°C is recommended. Before use, thaw the aliquot at room temperature and centrifuge briefly.

troubleshooting ATH686 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with ATH686 insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a potent and selective second-generation inhibitor of the mutant FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] Like many kinase inhibitors designed to bind to the hydrophobic ATP-binding pocket of their target kinase, this compound is an inherently hydrophobic molecule. This lipophilic nature leads to poor solubility in aqueous solutions such as cell culture media and buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[3][4] It is advisable to prepare a concentrated stock (e.g., 10 mM) in anhydrous DMSO to minimize the volume of organic solvent introduced into your aqueous experimental system.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer/media. Why does this happen?

This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous solution, leading to the formation of a precipitate.[4][5]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] However, the tolerance to DMSO can be cell-line dependent. It is best practice to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to assess any potential effects on cell viability and function.

Q5: How should I store my this compound powder and DMSO stock solutions?

  • Solid this compound: Store the powder at -20°C for long-term stability.

  • DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When stored correctly, DMSO stock solutions are generally stable for several months.

Troubleshooting Guide for this compound Insolubility

Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

This indicates that the kinetic solubility of this compound in the aqueous buffer has been exceeded. Here are several strategies to mitigate this issue, starting with the simplest to the more complex.

Troubleshooting Workflow

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed lower_conc Lower Final Concentration start->lower_conc optimize_dilution Optimize Dilution Technique lower_conc->optimize_dilution If still precipitates end_success Solution is Clear lower_conc->end_success If successful serial_dilution Perform Serial Dilution optimize_dilution->serial_dilution If still precipitates optimize_dilution->end_success If successful add_serum Add Serum to Media First serial_dilution->add_serum If still precipitates serial_dilution->end_success If successful sonicate Briefly Sonicate Solution add_serum->sonicate If still precipitates add_serum->end_success If successful check_solubility Determine Max Soluble Conc. sonicate->check_solubility If still precipitates sonicate->end_success If successful end_fail Still Precipitates (Consider Formulation Change) check_solubility->end_fail

Caption: A stepwise guide for troubleshooting this compound precipitation in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for dissolving lyophilized this compound to create a concentrated stock solution.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.

  • Solvent Addition: Carefully open the vial and add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes to facilitate initial dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 10-15 minutes and vortex again. Caution: Do not overheat, as it may degrade the compound.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Diluting this compound into Aqueous Media for Cell Culture

This protocol provides a step-by-step method to minimize precipitation when preparing working concentrations of this compound in cell culture media.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture media (with or without serum)

  • Sterile tubes

Procedure:

  • Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C.

  • Calculate Dilutions: Determine the volume of this compound stock solution needed for your final desired concentration. Remember to keep the final DMSO concentration below 0.5%.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:10 in media to get a 1 mM solution.

    • Add the stock solution dropwise to the media while gently swirling.

  • Final Dilution:

    • Add the intermediate dilution (or the stock solution if not performing an intermediate step) to the final volume of pre-warmed cell culture media.

    • Add the this compound solution dropwise to the center of the vortex while gently swirling the media to ensure rapid and even distribution.

  • Mix Gently: Mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

  • Final Visual Inspection: Visually inspect the media for any signs of precipitation before adding it to your cells. If precipitation is observed, consider lowering the final concentration.

Quantitative Data Summary

Solvent/SolutionGeneral SolubilityRecommendations & Remarks
DMSO High (often ≥ 10 mM)Recommended for primary stock solutions. Use anhydrous DMSO.
Ethanol VariableCan be a solvent for some inhibitors, but generally less effective than DMSO.
Aqueous Buffers (e.g., PBS) Very LowDirect dissolution is not recommended. Dilution from a DMSO stock is necessary.
Cell Culture Media LowSolubility is limited and can be influenced by media components (serum, pH).

Signaling Pathway

This compound is an inhibitor of the FLT3 signaling pathway, which is crucial for the proliferation and survival of certain types of leukemia cells.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds & Activates STAT5 STAT5 FLT3R->STAT5 PI3K PI3K/AKT FLT3R->PI3K RAS RAS/MAPK FLT3R->RAS This compound This compound This compound->FLT3R Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Off-Target Effects of ATH686 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of the hypothetical small molecule inhibitor, ATH686.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended target.[1][2] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatable results in preclinical and clinical settings, making it crucial to identify and minimize them.[1][2]

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

A2: Common indicators of potential off-target effects include:

  • Inconsistent phenotypes: Observing different results when using a structurally distinct inhibitor for the same target.[1]

  • Discrepancies with genetic validation: The experimental outcome with this compound differs from the phenotype observed after genetic knockdown (e.g., siRNA or CRISPR) of the intended target protein.[2]

  • Cellular toxicity at effective concentrations: Observing significant cell death or other toxic effects at concentrations required to inhibit the primary target.[2]

  • Unexplained experimental variability: High variability in results across different cell lines or experimental conditions.[2]

Q3: What general strategies can I employ to minimize the off-target effects of this compound?

A3: Several strategies can help reduce off-target effects:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect.[1][2]

  • Orthogonal Validation: Confirm your findings using alternative methods, such as structurally different inhibitors or genetic approaches like CRISPR/Cas9 or siRNA to validate the on-target phenotype.[1][3]

  • Use of Control Compounds: Include a structurally similar but inactive version of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[2]

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell to confirm engagement at the concentrations used in your assays.[1]

Troubleshooting Guide

If you suspect that this compound is producing off-target effects in your experiments, follow this troubleshooting workflow:

cluster_0 Troubleshooting Workflow for Suspected this compound Off-Target Effects start Suspected Off-Target Effect with this compound dose_response Step 1: Perform Detailed Dose-Response Curve start->dose_response toxicity Assess Cellular Toxicity (e.g., MTT Assay) dose_response->toxicity orthogonal Step 2: Orthogonal Validation toxicity->orthogonal genetic Genetic Knockdown/Out (siRNA/CRISPR) of Target orthogonal->genetic structural_inhibitor Use Structurally Different Inhibitor for the Same Target orthogonal->structural_inhibitor target_engagement Step 3: Confirm Target Engagement genetic->target_engagement structural_inhibitor->target_engagement cetsa Cellular Thermal Shift Assay (CETSA) target_engagement->cetsa conclusion Analyze Data and Conclude on Off-Target Effect cetsa->conclusion

Caption: Troubleshooting workflow for investigating suspected off-target effects of this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect while minimizing off-target binding and cellular toxicity.

Methodology:

  • Cell Plating: Seed cells in a multi-well plate (e.g., 96-well) at a suitable density and allow them to attach overnight.

  • Serial Dilution: Prepare a series of this compound dilutions to cover a broad concentration range.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a duration appropriate for the specific assay.

  • Endpoint Analysis: Perform the relevant assay to measure the on-target effect (e.g., western blot for a downstream signaling marker, qPCR for target gene expression).

  • Toxicity Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the concentration at which this compound becomes toxic.

Data Presentation:

Concentration of this compoundOn-Target Effect (% Inhibition)Cell Viability (%)
0 µM (Vehicle)0100
0.1 µM1598
1 µM5595
10 µM9285
50 µM9560
100 µM9640
Protocol 2: Orthogonal Validation using a Structurally Different Inhibitor

Objective: To confirm that the observed phenotype is a result of inhibiting the intended target and not due to the specific chemical structure of this compound.

Methodology:

  • Inhibitor Selection: Choose an inhibitor with a different chemical scaffold that is known to be a potent and selective inhibitor of the same target.

  • Dose-Response: Conduct a dose-response experiment for the new inhibitor as described in Protocol 1 to determine its optimal concentration.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly confirm that this compound is binding to its intended target within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration, including a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures. The binding of this compound is expected to stabilize its target protein, making it more resistant to heat-induced denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the samples to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction by western blotting. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Signaling Pathway Considerations

Off-target effects can arise from this compound interacting with proteins in related or unrelated signaling pathways. Understanding the primary pathway of the intended target can help predict potential off-targets.

cluster_1 Hypothetical this compound Signaling Pathway and Off-Target Interaction This compound This compound Target_Protein Intended Target (e.g., Kinase A) This compound->Target_Protein Inhibition (On-Target) Off_Target_Protein Off-Target Protein (e.g., Kinase B) This compound->Off_Target_Protein Inhibition (Off-Target) Downstream_Effector Downstream Effector 1 Target_Protein->Downstream_Effector Phenotype_On Desired On-Target Phenotype Downstream_Effector->Phenotype_On Downstream_Effector_Off Downstream Effector 2 Off_Target_Protein->Downstream_Effector_Off Phenotype_Off Observed Off-Target Phenotype Downstream_Effector_Off->Phenotype_Off

Caption: Interaction of this compound with its intended target and a potential off-target protein.

References

Technical Support Center: Improving the Bioavailability of ATH686 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ATH686. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to its bioavailability in in vivo studies.

Troubleshooting Guide

This guide is intended to help you troubleshoot common issues encountered during in vivo experiments with this compound that may be related to poor bioavailability.

Issue 1: Low Systemic Exposure of this compound Despite High In Vitro Potency

  • Question: My compound, this compound, is highly active in my in vitro assays, but I'm observing minimal or no efficacy in animal models. What could be the cause?

  • Answer: A significant discrepancy between in vitro potency and in vivo efficacy is often a result of poor oral bioavailability.[1] For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] The low systemic exposure of this compound could be attributed to several factors including low aqueous solubility, poor permeability across the intestinal wall, high first-pass metabolism, or efflux by transporters like P-glycoprotein (P-gp).[2]

Issue 2: High Variability in Plasma Concentrations of this compound Between Animals

  • Question: I'm seeing a large variation in the plasma concentrations of this compound across different animals in the same study group. What could be causing this?

  • Answer: High inter-animal variability can stem from inconsistencies in the formulation or administration. If this compound is administered as a suspension, ensure it is uniformly suspended before dosing each animal.[1] The presence or absence of food in the animals' stomachs can also significantly impact the absorption of poorly soluble drugs; therefore, it is crucial to standardize the feeding schedule for all animals in your study.[1]

Issue 3: this compound Formulation is Unstable and Precipitates Over Time

  • Question: My this compound formulation appears to be precipitating out of solution before or after administration. How can I address this?

  • Answer: Precipitation of your compound can drastically reduce the amount available for absorption. If you are using a solution, you may be exceeding the compound's kinetic or thermodynamic solubility. Consider reducing the concentration or adding a precipitation inhibitor, such as a polymer like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP).[1] If the solubility of this compound is pH-dependent, buffering the formulation to maintain an optimal pH can prevent precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor oral bioavailability for a small molecule like this compound?

Poor oral bioavailability is often due to one or a combination of the following factors:

  • Low Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[2]

  • Poor Permeability: The compound is unable to effectively cross the intestinal epithelial cells to enter the bloodstream.[2]

  • High First-Pass Metabolism: After absorption from the gut, the compound is extensively metabolized in the intestinal wall and/or the liver before it can reach systemic circulation.[2][3]

  • Efflux Transporters: The compound is actively pumped back into the gastrointestinal lumen by efflux transporters such as P-glycoprotein (P-gp).[2]

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or be broken down by enzymes in the gastrointestinal tract.[2]

Q2: What initial formulation strategies can I explore to improve the bioavailability of this compound?

To enhance the bioavailability of a poorly soluble compound like this compound, consider the following formulation approaches:

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[4][5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[4]

  • Lipid-Based Formulations: For lipophilic compounds, formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[4][6] These systems form fine oil-in-water emulsions when they come into contact with gastrointestinal fluids.[4]

  • Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene (B89431) glycol) and surfactants (e.g., Polysorbate 80, Cremophor EL) can enhance the solubility of your compound.[1]

Q3: Can chemical modification of this compound improve its bioavailability?

Yes, structural modifications can be a powerful strategy. Key approaches include:

  • Prodrugs: A prodrug is an inactive derivative of a parent drug that is transformed in vivo to release the active compound.[3] Prodrugs can be designed to have improved permeability or to bypass first-pass metabolism.[3]

  • Bioisosteric Replacement: This technique involves substituting an atom or a group of atoms in the molecule with another that has similar physical and chemical properties to optimize the compound's drug-like characteristics, including bioavailability.[4]

Experimental Protocols

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants that can enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).[1]

  • Add an excess amount of this compound to a fixed volume of each individual excipient or a mixture of excipients.[1]

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure that saturation is reached.[1]

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Nanosuspension of this compound

Objective: To prepare a nanosuspension of this compound to potentially improve its dissolution rate and oral bioavailability.

Methodology:

  • Milling: In a suitable milling vessel, add this compound, a stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC), and milling media (e.g., yttria-stabilized zirconium oxide beads).

  • Dispersion: Add an aqueous vehicle to the milling vessel.

  • Wet Milling: Perform wet milling using a high-energy mill until the desired particle size distribution is achieved. Monitor the particle size periodically using a technique like laser diffraction.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Data Presentation

Table 1: Solubility of this compound in Various Excipients

Excipient/VehicleConcentration (v/v %)Solubility of this compound (µg/mL)
Water-< 1
PEG 400100500
Propylene Glycol100350
Polysorbate 8010> 1000
20% PEG 400 in Water2050
10% Polysorbate 80 in Water10250

Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Example Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Bioavailability (%)
Aqueous Suspension105022005
Nanosuspension102501120030
SEDDS104001200050

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Solubility_Screening Solubility Screening (Protocol 1) Formulation_Selection Select Promising Formulations (e.g., Nanosuspension, SEDDS) Solubility_Screening->Formulation_Selection Formulation_Prep Prepare & Characterize Formulations (Protocol 2) Formulation_Selection->Formulation_Prep Animal_Dosing Animal Dosing (Oral Gavage) Formulation_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis

Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.

troubleshooting_bioavailability Start Low In Vivo Efficacy of this compound Check_Bioavailability Suspect Poor Bioavailability? Start->Check_Bioavailability Solubility Low Solubility? Check_Bioavailability->Solubility Permeability Poor Permeability? Check_Bioavailability->Permeability Metabolism High First-Pass Metabolism? Check_Bioavailability->Metabolism Improve_Solubility Improve Formulation: - Nanosuspension - Solid Dispersion - Lipid Formulation Solubility->Improve_Solubility Yes Improve_Permeability Chemical Modification: - Prodrug Approach Permeability->Improve_Permeability Yes Reduce_Metabolism Chemical Modification: - Block Metabolic Sites Metabolism->Reduce_Metabolism Yes

Caption: Troubleshooting logic for addressing the poor bioavailability of this compound.

References

Technical Support Center: ATH686 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users:

Our comprehensive search for information on a compound specifically designated as "ATH686" did not yield any publicly available data regarding its chemical structure, class, or degradation pathways. The name "this compound" may be an internal development code, a very recent discovery not yet published, or a misnomer.

To provide you with the detailed and accurate technical support you require, we need more information about the molecule you are working with. The degradation pathways and the methods to prevent them are highly specific to the chemical nature of a compound.

To help us assist you, please provide information on the following:

  • Compound Class: Is this compound a small molecule, a peptide, a protein, an oligonucleotide, or another type of modality?

  • Chemical Structure or Key Functional Groups: If the exact structure is confidential, can you disclose any functional groups that might be susceptible to degradation (e.g., esters, amides, lactams, sites prone to oxidation)?

  • Observed Instability: What specific issues have you encountered during your experiments? Are you observing a loss of parent compound over time, the appearance of new peaks in your analysis (e.g., by HPLC), changes in color, or precipitation?

  • Experimental Conditions: Under what conditions are you observing this degradation (e.g., specific pH, temperature, exposure to light, presence of certain buffers or excipients)?

Once we have a better understanding of the chemical nature of this compound, we can provide you with a tailored troubleshooting guide, relevant experimental protocols, and visualizations of potential degradation pathways.

Below, we provide a generalized framework and examples of what a technical support guide would look like, based on common degradation pathways for different classes of molecules.

General Troubleshooting Guide for Compound Instability

This guide provides a starting point for investigating the degradation of a research compound.

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in aqueous solution HydrolysisInvestigate the effect of pH on stability. Adjust the buffer pH to a range where the compound is more stable. Consider lyophilization for long-term storage.
Degradation upon exposure to light PhotodegradationProtect the compound from light at all stages of handling and storage by using amber vials or covering containers with aluminum foil.
Instability at room temperature or elevated temperatures Thermal DegradationStore the compound at recommended lower temperatures (e.g., 4°C, -20°C, or -80°C). Avoid repeated freeze-thaw cycles.
Precipitation out of solution Poor Solubility / AggregationAssess the solubility in different solvents and buffer systems. Consider the use of co-solvents or solubility enhancers.
Degradation in the presence of air or certain metal ions OxidationPrepare solutions in degassed buffers. Consider adding an antioxidant (e.g., ascorbic acid, DTT) or a chelating agent (e.g., EDTA).

Frequently Asked Questions (FAQs) - General Compound Stability

Q1: How can I perform a quick stability screen for my compound?

A1: A simple stability screen can be performed by preparing solutions of your compound under various stress conditions (e.g., acidic, basic, neutral pH; elevated temperature; light exposure; oxidizing conditions). Analyze the samples by a suitable analytical method (e.g., HPLC, LC-MS) at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the disappearance of the parent compound and the appearance of any degradants.

Q2: What are the most common degradation pathways for small molecules?

A2: The most common pathways include:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. Esters, amides, and lactams are particularly susceptible.

  • Oxidation: Reaction with oxygen, which can be catalyzed by light, heat, or metal ions. Phenols, aldehydes, and thiols are prone to oxidation.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light. Aromatic systems and compounds with conjugated double bonds are often light-sensitive.

Q3: How should I store my compound for long-term stability?

A3: For long-term storage, it is generally recommended to store compounds as a dry solid (lyophilized powder if originally in solution) at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of a compound under stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution in purified water.

    • Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide.

    • Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber).

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection, to quantify the amount of the parent compound remaining and to detect any degradation products.

Visualizing Potential Degradation Pathways

The following are example diagrams for common degradation pathways. Once we have more information about this compound, we can generate specific diagrams for your compound.

cluster_hydrolysis Example: Ester Hydrolysis Ester R-CO-OR' CarboxylicAcid R-COOH Ester->CarboxylicAcid + H2O (Acid/Base) Alcohol R'-OH Ester->Alcohol + H2O (Acid/Base) cluster_oxidation Example: Thiol Oxidation Thiol1 R-SH Disulfide R-S-S-R Thiol1->Disulfide + [O] Thiol2 R-SH Thiol2->Disulfide + [O]

Technical Support Center: ATH686 (Oseltamivir Phosphate Analog) Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ATH686, a potent neuraminidase inhibitor analogous to Oseltamivir (B103847) Phosphate (B84403). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound from shikimic acid?

A1: The scale-up of the this compound synthesis, particularly the widely adopted route starting from shikimic acid, presents several significant challenges:

  • Starting Material Availability: The primary natural source of shikimic acid is the Chinese star anise, which can have a volatile supply chain, leading to price fluctuations and availability issues.[1][2] While recombinant E. coli is an alternative source, ensuring a consistent and large-scale supply remains a consideration.[3]

  • Use of Hazardous Reagents: The most established industrial synthesis route involves the use of sodium azide (B81097) (NaN₃), which is highly toxic and potentially explosive.[1] Handling large quantities of azides requires stringent safety protocols and specialized equipment, posing a significant hurdle for scale-up.[1][4]

  • Stereochemical Control: The this compound molecule possesses three stereocenters, meaning it is one of eight possible stereoisomers.[3] Maintaining strict stereochemical control throughout a multi-step synthesis is critical to ensure the formation of the correct, biologically active isomer and to avoid difficult purification steps.

  • Reaction Conditions: Some synthetic routes require reactions at very low temperatures (e.g., -78°C), which can be energy-intensive and difficult to manage in large-scale reactors.[5]

  • Impurity Profile: Scaling up can lead to the formation of process-related impurities due to side reactions like isomerization or double bond additions.[][7] These must be carefully monitored and controlled to meet regulatory standards.

Q2: Are there azide-free alternative synthesis routes for this compound?

A2: Yes, significant research has been dedicated to developing safer, azide-free synthetic routes to address the hazards associated with the industrial Roche process.[8] Notable alternatives include:

  • Shibasaki's Azide-Free Synthesis: This route also starts from shikimic acid but cleverly avoids the use of azides by employing reagents like allylamine (B125299) and DBU. It has a comparable overall yield to the industrial process.[1]

  • Diels-Alder Approaches: Researchers have explored building the core cyclohexene (B86901) ring structure via Diels-Alder reactions, which can bypass the need for shikimic acid altogether.[9][10]

  • Shi's Azide-Free Asymmetric Synthesis: This route starts from a key epoxide intermediate (also used in the Roche synthesis) and achieves a high overall yield of 61-69% in just six steps, representing a significant improvement in efficiency and safety.[4]

Q3: What are the common impurities encountered during this compound synthesis and how can they be controlled?

A3: During synthesis, several types of impurities can arise:

  • Related Substances: These are byproducts formed during the chemical transformations, such as isomers or products of side reactions.[][7]

  • Degradation Products: The final compound can degrade if exposed to improper storage conditions like heat, light, or moisture.[7]

  • Residual Solvents: Trace amounts of solvents used during manufacturing may remain in the final product.[7]

Control strategies include:

  • Process Optimization: Carefully controlling reaction parameters (temperature, pressure, stoichiometry) to minimize side reactions.

  • Appropriate Workup: Using extractive workups and washes to remove unreacted starting materials and water-soluble byproducts.[3]

  • Purification: Employing robust purification techniques like recrystallization or chromatography. A common final purification step is recrystallization from a solvent system like water and ethanol (B145695) to achieve high purity (>99.0%).[11]

  • Analytical Monitoring: Using analytical techniques like HPLC to monitor the impurity profile at each step of the synthesis.[12]

Troubleshooting Guides

Problem 1: Low Overall Yield in the Shikimic Acid Route
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reactions Monitor reaction completion using TLC or HPLC. Consider extending reaction times or slightly increasing the temperature if the reaction is stalling.Drive reactions to completion to maximize the conversion of starting material to product at each step.
Side Reactions Re-evaluate reaction conditions. For steps like mesylation or epoxide formation, ensure precise temperature control and slow addition of reagents to minimize byproduct formation.Reduce the formation of impurities that consume starting material and complicate purification, thereby improving isolated yield.
Suboptimal Epoxide Ring-Opening The regioselectivity of the epoxide ring-opening is crucial. Ensure the correct Lewis acid or base catalyst is used under optimized conditions to favor the desired isomer.Maximize the formation of the correct amino alcohol intermediate, a key building block for the final product.
Losses During Purification Optimize the recrystallization solvent system and cooling profile to maximize crystal recovery. For chromatographic purification, ensure proper column packing and elution gradient.Minimize product loss during isolation and purification steps, leading to a higher overall recovered yield.
Problem 2: Formation of Stereoisomeric Impurities
Potential Cause Troubleshooting Step Expected Outcome
Loss of Stereocontrol in Key Steps For stereoselective reactions like the Diels-Alder or asymmetric alkylations, verify the quality and chirality of catalysts and ligands. Ensure strict anhydrous and inert conditions are maintained.Maintain high enantiomeric or diastereomeric excess throughout the synthesis, ensuring the final product is the correct stereoisomer.
Epimerization Basic or acidic conditions during certain steps or workup can cause epimerization at sensitive stereocenters. Analyze the pH of all aqueous washes and adjust as needed.Prevent the formation of diastereomeric impurities that are often difficult to separate from the desired product.
Incorrect Starting Material Chirality Confirm the stereochemical purity of the starting shikimic acid or other chiral pool materials using appropriate analytical methods (e.g., polarimetry, chiral HPLC).Ensure the initial chirality is correctly set, as this is carried through the entire synthesis.

Data Presentation

Comparison of Key Synthetic Routes for this compound (Oseltamivir Analog)
MetricRoche Industrial SynthesisShibasaki Azide-Free SynthesisShi Azide-Free Synthesis
Starting Material (-)-Shikimic Acid(-)-Shikimic AcidRoche Epoxide Intermediate
Overall Yield ~17-30%[1][3]~30%[1]~61-69%[4]
Number of Steps ~10-12 steps[1]~12 steps[1]6 steps[4]
Key Challenge/Advantage Proven scalability but uses hazardous sodium azide.[1]Eliminates azide-related safety risks.[1]High yield, shorter, and azide-free.[4]

Experimental Protocols & Visualizations

Mechanism of Action: Neuraminidase Inhibition

This compound acts as a prodrug. After oral administration, it is hydrolyzed to its active carboxylate form. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme found on the surface of the influenza virus. By blocking this enzyme, the drug prevents the release of new virus particles from infected cells, thus halting the spread of the infection.[]

G cluster_host Infected Host Cell cluster_action Mechanism Virus New Virus Particle NA Neuraminidase Enzyme Virus->NA Release Cell Cell Membrane NA->Cell Cleaves Sialic Acid This compound Active this compound (Carboxylate) This compound->NA Inhibits

Caption: Mechanism of this compound as a neuraminidase inhibitor.

Experimental Workflow: Generic Scale-Up Synthesis

The following diagram outlines a generalized workflow for scaling up the synthesis of this compound, highlighting key stages from raw material sourcing to final product formulation.

G A Raw Material Sourcing (e.g., Shikimic Acid) B Multi-Step Synthesis (e.g., Esterification, Epoxidation) A->B C Key Intermediate Isolation (e.g., Epoxide) B->C D Core Transformations (e.g., Azide or Amine Addition) C->D E In-Process Control (IPC) (HPLC, NMR) D->E F Crude Product Isolation (Precipitation/Extraction) D->F G Purification (Recrystallization) F->G H Final Product Analysis (Purity, Impurity Profile) G->H I Active Pharmaceutical Ingredient (API) G->I

Caption: Generalized workflow for this compound synthesis scale-up.

Troubleshooting Logic: Low Yield Diagnosis

When encountering low yields, a systematic approach is necessary to identify the root cause. The following decision tree illustrates a logical troubleshooting process.

G Start Low Yield Observed Check_Purity Analyze Crude Product by HPLC/NMR Start->Check_Purity High_Impurity High Impurities? Check_Purity->High_Impurity Optimize_Cond Optimize Reaction Conditions (Temp, Time) High_Impurity->Optimize_Cond Yes Check_Completion Analyze Reaction Mixture (TLC/HPLC) High_Impurity->Check_Completion No Improve_Purify Improve Purification (Solvent, Method) Optimize_Cond->Improve_Purify Success Yield Improved Improve_Purify->Success Incomplete_Rxn Reaction Incomplete? Check_Completion->Incomplete_Rxn Extend_Time Extend Reaction Time or Increase Reagents Incomplete_Rxn->Extend_Time Yes Check_Workup Review Workup & Isolation Procedures Incomplete_Rxn->Check_Workup No Extend_Time->Success Check_Workup->Success

Caption: Decision tree for troubleshooting low reaction yields.

Protocol: Recrystallization for Final Product Purification

This protocol describes a general method for purifying the crude this compound phosphate salt to achieve high purity suitable for pharmaceutical use.[11]

  • Solvent Selection: A mixture of ethanol and water is commonly used. The ideal ratio (e.g., 95:5 v/v ethanol:water) should be determined to ensure the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Charge the crude this compound phosphate into a suitable reactor. Add the selected solvent system (approximately 4-10 volumes, e.g., 4-10 mL per gram of crude product).

  • Heating: Heat the mixture to reflux (approximately 75-80°C) with stirring until all solids are completely dissolved.

  • Decolorization (Optional): If the solution is colored, an amount of activated carbon (e.g., 1-2% w/w) can be added. The mixture is held at reflux for 30-60 minutes.

  • Filtration: Perform a hot filtration to remove the activated carbon (if used) or any insoluble particulate matter. It is crucial to keep the filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly and undisturbed to ambient temperature. Cooling may be continued in an ice bath to maximize crystal formation.

  • Isolation: Collect the resulting crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Analysis: Analyze the final product by HPLC for purity (target >99.5%) and to quantify any single impurity (target <0.1%).[11]

References

refining ATH686 treatment protocols to reduce toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the investigational kinase inhibitor, ATH686. The following information is designed to help refine treatment protocols and mitigate potential toxicities observed during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small-molecule inhibitor of the XYZ signaling pathway, which is frequently dysregulated in various malignancies. It specifically targets the kinase domain of the upstream protein, Signal Transducer Alpha (STA), preventing its phosphorylation and subsequent activation of downstream effectors like Proliferation-Associated Protein 1 (PAP1) and Cell Survival Factor 2 (CSF2). This inhibition is intended to halt tumor cell proliferation and induce apoptosis.

Q2: What are the most common toxicities associated with this compound?

A2: In preclinical models, the most frequently observed toxicities associated with this compound administration include off-target effects on rapidly dividing healthy cells. These can manifest as hematological, gastrointestinal, and dermatological adverse events. The severity of these toxicities often correlates with the administered dose and duration of treatment.

Q3: Can the administration vehicle for this compound influence its toxicity profile?

A3: Yes, the choice of solvent or vehicle for this compound can impact its solubility, bioavailability, and, consequently, its toxicity. It is recommended to use the approved vehicle formulation. If alternative vehicles are necessary, their potential to induce hemolysis or local tissue irritation should be thoroughly evaluated.

Q4: Are there any known drug-drug interactions that can exacerbate this compound toxicity?

A4: While comprehensive clinical data is pending, preclinical studies suggest that co-administration of this compound with strong inhibitors or inducers of cytochrome P450 enzymes, particularly CYP3A4, may alter its metabolism. This can lead to either increased plasma concentrations and heightened toxicity or reduced efficacy. Caution is advised when combining this compound with other therapeutic agents.

Troubleshooting Guides

Issue 1: Unexpectedly High In Vitro Cytotoxicity in Non-Target Cell Lines

If you are observing significant cell death in non-cancerous cell lines at concentrations where this compound should be selective, consider the following troubleshooting steps.

Experimental Workflow for Assessing Off-Target Cytotoxicity

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Resolutions A High cytotoxicity in non-target cell lines B Verify this compound concentration and purity via HPLC A->B Purity/Conc. C Perform dose-response curve in target vs. non-target cells A->C Selectivity D Assess vehicle toxicity in a separate control A->D Control F Adjust this compound concentration B->F G Synthesize new batch of this compound B->G E Sequence non-target cell line to check for XYZ pathway mutations C->E H Select a more appropriate non-target control cell line C->H I Modify vehicle formulation D->I

Caption: Workflow for troubleshooting unexpected in vitro cytotoxicity.

Detailed Protocol: Dose-Response Cytotoxicity Assay

  • Cell Plating: Seed target and non-target cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 1 nM to 100 µM in the appropriate cell culture medium.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

Data Summary: Comparative IC50 Values for this compound

Cell LineTypeTarget XYZ Pathway StatusIC50 (nM)
Panc-1Pancreatic CancerActivated50
A549Lung CancerActivated75
HUVECNormal EndothelialWild-Type1,200
MCF-10ANormal Breast EpithelialWild-Type>10,000
Issue 2: Managing In Vivo Hematological Toxicities

Researchers observing significant decreases in platelet or neutrophil counts in animal models should consider the following strategies.

Logical Relationship for Managing Hematological Toxicity

G cluster_0 Toxicity Observation cluster_1 Mitigation Strategies A Significant hematological toxicity (e.g., Grade 3/4 neutropenia) B Reduce this compound Dose A->B C Implement Intermittent Dosing (e.g., 5 days on, 2 days off) A->C D Co-administer with a hematopoietic growth factor (e.g., G-CSF) A->D E Evaluate for off-target effects on hematopoietic progenitors A->E

Caption: Strategies to mitigate in vivo hematological toxicity.

Data Summary: Dose and Schedule Modification Effects on Neutropenia

Dosing RegimenThis compound Dose (mg/kg)ScheduleGrade 3/4 Neutropenia Incidence (%)Tumor Growth Inhibition (%)
A50Daily6085
B30Daily2070
C505 days on, 2 days off2580
D30 + G-CSFDaily572

Signaling Pathway

This compound Mechanism of Action in the XYZ Pathway

G cluster_pathway XYZ Signaling Pathway cluster_drug Drug Intervention STA STA PAP1 PAP1 STA->PAP1 CSF2 CSF2 STA->CSF2 Proliferation Cell Proliferation PAP1->Proliferation Survival Cell Survival CSF2->Survival This compound This compound This compound->STA Inhibition

Caption: Inhibition of the XYZ signaling pathway by this compound.

ATH686 experimental variability and control measures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATH686, a potent and selective second-generation FLT3 inhibitor.

I. Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Inconsistent IC50 Values in Cell Proliferation Assays

Question: We are observing significant variability in the IC50 values for this compound in our AML cell line proliferation assays. What are the potential causes and solutions?

Answer: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended.

Potential Causes and Control Measures:

Potential Cause Control Measures & Recommendations
Cell Line Integrity - Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular response to treatment. - Cell Line Authenticity: Confirm the identity of your cell lines via short tandem repeat (STR) profiling. - Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[3]
Experimental Procedure - Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Edge effects in microplates can be minimized by not using the outermost wells. - Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use a consistent, low percentage of DMSO across all wells, including controls. - Incubation Time: Adhere to a consistent incubation time for drug treatment.
Assay Reagents & Detection - Reagent Quality: Use fresh, high-quality reagents for your proliferation assay (e.g., MTT, CellTiter-Glo®). - Detection Method: Ensure the chosen assay's linear range is appropriate for your cell numbers. For luminescent assays, allow for proper plate equilibration to room temperature before reading to ensure a stable signal.
Low or No Induction of Apoptosis

Question: We are not observing the expected increase in apoptosis after treating FLT3-mutant cells with this compound. What could be the reason?

Answer: Lack of apoptosis induction could be due to experimental timing, drug concentration, or issues with the detection method. This compound induces apoptosis in sensitive cell lines by inhibiting the FLT3 signaling pathway.[4][5]

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that this compound is inhibiting FLT3 phosphorylation in your cell system using a Western blot for phospho-FLT3.

  • Time-Course Experiment: The peak of apoptosis can be transient. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.

  • Dose-Response Analysis: Ensure that the concentration of this compound used is sufficient to induce apoptosis. A full dose-response curve is recommended.

  • Apoptosis Assay Selection: Different apoptosis assays measure different events (e.g., Annexin V for early apoptosis, caspase activity, PARP cleavage for later stages).[6] Consider using a combination of assays to get a complete picture. For example, Annexin V/PI staining by flow cytometry can distinguish between early apoptotic, late apoptotic, and necrotic cells.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3).[4][8] In acute myeloid leukemia (AML) cells harboring activating mutations of FLT3 (e.g., internal tandem duplications - ITD), this compound inhibits the autophosphorylation of the FLT3 receptor.[4][5] This blockade of the constitutively active FLT3 signaling cascade leads to the inhibition of downstream pro-survival pathways such as PI3K/AKT, RAS/MAPK, and STAT5, ultimately resulting in cell cycle arrest and induction of apoptosis.[4][9]

Q2: Which cell lines are sensitive to this compound?

Cell lines with activating FLT3 mutations, such as FLT3-ITD or mutations in the tyrosine kinase domain (TKD), are particularly sensitive to this compound. Examples include the human AML cell lines MOLM-13 , MV4-11 , and Ba/F3 cells engineered to express mutant FLT3 (e.g., FLT3-ITD-Ba/F3 and D835Y-Ba/F3 ).[4][10]

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be further diluted in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and is consistent across all experimental and control groups.

Q4: What are the expected downstream effects of FLT3 inhibition by this compound?

Inhibition of FLT3 by this compound is expected to lead to a rapid decrease in the phosphorylation of FLT3 itself, followed by reduced phosphorylation of key downstream signaling nodes, including STAT5, AKT, and ERK.[9] This will be followed by cellular responses such as a decrease in cell proliferation, an arrest in the G1 phase of the cell cycle, and an increase in apoptosis, which can be observed by an increase in caspase-3/7 activity and PARP cleavage.

III. Data Presentation

Due to the limited availability of public quantitative data for this compound, the following tables provide representative data for a potent, second-generation FLT3 inhibitor to illustrate expected experimental outcomes.

Table 1: Representative Anti-proliferative Activity of a Second-Generation FLT3 Inhibitor in AML Cell Lines

Cell LineFLT3 StatusIC50 (nM)
MOLM-13FLT3-ITD1.5
MV4-11FLT3-ITD2.0
Ba/F3-FLT3-ITDFLT3-ITD0.8
Ba/F3-FLT3-D835YFLT3-TKD1.2
HL-60FLT3-Wild Type> 1000
U937FLT3-Wild Type> 1000

Data is illustrative and based on typical values for potent second-generation FLT3 inhibitors.

Table 2: Representative Apoptosis Induction in MV4-11 cells after 48h Treatment

Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)4.22.1
115.75.4
1045.318.9
10068.125.6

Data is illustrative. Values represent the percentage of cells in each quadrant as determined by flow cytometry.

Table 3: Representative Cell Cycle Analysis in MOLM-13 cells after 24h Treatment

Concentration (nM)% G1 Phase% S Phase% G2/M Phase
0 (Vehicle)45.238.516.3
158.925.116.0
1072.415.312.3
10081.58.99.6

Data is illustrative. Values represent the percentage of cells in each phase of the cell cycle as determined by propidium (B1200493) iodide staining and flow cytometry.

IV. Experimental Protocols

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Seed AML cells (e.g., MV4-11, MOLM-13) in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Seed cells at a density of 0.5 x 10^6 cells per well in a 6-well plate.

  • Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 48 hours).

  • Harvest the cells by centrifugation and wash once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

FLT3 Phosphorylation Assay (Western Blot)

Objective: To assess the inhibition of FLT3 autophosphorylation by this compound.

Methodology:

  • Seed FLT3-mutant AML cells and starve them of serum or cytokines if necessary to reduce basal signaling.

  • Treat the cells with various concentrations of this compound or DMSO for a short duration (e.g., 2-4 hours).

  • Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody against phospho-FLT3 (Tyr591).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total FLT3.

V. Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 (e.g., FLT3-ITD) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellCycle Cell Cycle Progression STAT5->CellCycle This compound This compound This compound->FLT3 Inhibits Autophosphorylation

Caption: this compound inhibits mutant FLT3 signaling pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed FLT3-Mutant AML Cells treatment Treat with this compound (Dose-Response) start->treatment prolif Cell Proliferation (72h) treatment->prolif apoptosis Apoptosis (24-48h) treatment->apoptosis cellcycle Cell Cycle (24h) treatment->cellcycle phospho FLT3 Phosphorylation (2-4h) treatment->phospho ic50 Calculate IC50 prolif->ic50 flow Flow Cytometry Analysis apoptosis->flow cellcycle->flow western Western Blot Analysis phospho->western

Caption: General experimental workflow for this compound characterization.

References

Technical Support Center: Enhancing ATH686 Specificity for Mutant FLT3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential resources for utilizing ATH686, a potent and selective second-generation "type II" ATP-competitive FLT3 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your experiments and enhance the specificity of this compound for mutant forms of FMS-like tyrosine kinase 3 (FLT3).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of FLT3, a receptor tyrosine kinase.[1] It functions as a "type II" ATP-competitive inhibitor, meaning it preferentially binds to the inactive conformation of the FLT3 kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling pathways.[2] This inhibition of FLT3 signaling ultimately leads to the induction of apoptosis and cell cycle arrest in cells harboring activating FLT3 mutations.[3]

Q2: How selective is this compound for mutant FLT3 over wild-type (WT) FLT3?

A2: this compound demonstrates high selectivity for mutant forms of FLT3, such as those with internal tandem duplication (ITD) or tyrosine kinase domain (TKD) mutations (e.g., D835Y), over the wild-type receptor. It potently inhibits the proliferation of cells expressing FLT3-ITD and FLT3-D835Y mutants, while having no obvious effect on cells that only express wild-type FLT3.[1]

Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?

A3: Inconsistent IC50 values can arise from several factors, including:

  • Cell Health and Passage Number: Ensure cells are in the logarithmic growth phase and use a consistent passage number, as cellular responses can change over time in culture.

  • Cell Seeding Density: The density at which cells are plated can significantly impact drug sensitivity. It is crucial to standardize the seeding density for all experiments.

  • Reagent Variability: Batch-to-batch variations in serum, media, or other reagents can affect cell growth and drug response.

  • Compound Stability: Ensure proper storage of this compound stock solutions (typically in DMSO at -20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]

  • Assay Type: Different cell viability assays measure distinct cellular parameters (e.g., metabolic activity vs. ATP levels), which can yield different IC50 values. Using a consistent assay format is key for reproducible results.[4]

Q4: I am observing a weaker than expected inhibitory effect of this compound in my cellular assay. What could be the issue?

A4: A weaker than expected effect could be due to several reasons:

  • Presence of FLT3 Ligand (FL): The presence of the FLT3 ligand can activate wild-type FLT3, potentially providing survival signals that may counteract the inhibitory effect of this compound on mutant FLT3.

  • High ATP Concentration: In cellular environments, high intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound, potentially reducing their efficacy.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative survival pathways (e.g., RAS/MAPK or PI3K/AKT) that are independent of FLT3 signaling.

  • Incorrect Drug Concentration: Double-check all calculations for stock solutions and dilutions to ensure the final concentration in your assay is accurate.

Q5: How can I confirm that this compound is engaging with mutant FLT3 in my cells?

A5: A Western blot analysis to assess the phosphorylation status of FLT3 is a direct method to confirm target engagement. Treatment with an effective concentration of this compound should lead to a significant reduction in the phosphorylation of FLT3 at key tyrosine residues (e.g., Tyr589/591) in mutant FLT3-expressing cells.

Data Presentation

Table 1: Inhibitory Activity of this compound against Mutant and Wild-Type FLT3
Cell LineFLT3 StatusAssay TypeIC50 (µM)Reference
Ba/F3-FLT3-ITDMutant (ITD)Cell Proliferation~0.001[1][3]
Ba/F3-FLT3-D835YMutant (TKD)Cell Proliferation~0.001[1][3]
Ba/F3Wild-TypeCell ProliferationNo obvious effect[1]

Mandatory Visualizations

FLT3 Signaling Pathway and this compound Inhibition

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 STAT5->Proliferation FLT3_mutant Mutant FLT3 (ITD or TKD) FLT3_mutant->RAS Activates FLT3_mutant->PI3K Activates FLT3_mutant->STAT5 Activates This compound This compound This compound->FLT3_mutant Inhibits

Caption: Constitutive activation of mutant FLT3 and its inhibition by this compound.

Experimental Workflow for Assessing this compound Specificity

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Kinase_Panel In vitro Kinase Assay (Panel of FLT3-WT, FLT3-mutants) Determine_IC50 Determine Biochemical IC50 Kinase_Panel->Determine_IC50 Compare_IC50 Compare IC50 Values (Mutant vs. WT) Determine_IC50->Compare_IC50 Cell_Lines Select Cell Lines (e.g., MV4-11, MOLM-13, Ba/F3) Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Viability_Assay Western_Blot Western Blot for p-FLT3 and Downstream Targets Cell_Lines->Western_Blot Determine_Cellular_IC50 Determine Cellular IC50 Viability_Assay->Determine_Cellular_IC50 Determine_Cellular_IC50->Compare_IC50 Western_Blot->Compare_IC50 Assess_Selectivity Assess Specificity Compare_IC50->Assess_Selectivity

Caption: Workflow for evaluating the specificity of this compound for mutant FLT3.

Troubleshooting Guide for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 Values Check_Cells Check Cell Health & Seeding Density? Start->Check_Cells Check_Compound Verify Compound Stock & Dilutions? Check_Cells->Check_Compound No Optimize_Cells Optimize Seeding Density & Use Healthy Cells Check_Cells->Optimize_Cells Yes Check_Assay Review Assay Protocol? Check_Compound->Check_Assay No Prepare_Fresh Prepare Fresh Stock & Verify Dilutions Check_Compound->Prepare_Fresh Yes Standardize_Protocol Standardize Incubation Times & Reagent Addition Check_Assay->Standardize_Protocol Yes Consistent_Results Consistent Results Check_Assay->Consistent_Results No Optimize_Cells->Consistent_Results Prepare_Fresh->Consistent_Results Standardize_Protocol->Consistent_Results

Caption: Decision tree for troubleshooting inconsistent IC50 results.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for FLT3 Inhibition (Luminescence-Based)

This protocol is adapted for determining the IC50 value of this compound against purified wild-type and mutant FLT3 kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Materials:

  • Purified recombinant human FLT3 (WT, ITD, D835Y, etc.)

  • Poly-Glu-Tyr (4:1) or other suitable kinase substrate

  • This compound stock solution (10 mM in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or DMSO to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the FLT3 enzyme and substrate in kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for each FLT3 variant.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Detect Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for Inhibition of FLT3 Autophosphorylation (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the autophosphorylation of mutant FLT3 in a cellular context.

Materials:

  • FLT3-mutant AML cell line (e.g., MV4-11 or MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, and an antibody for a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed MV4-11 cells in a multi-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours at 37°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-FLT3 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed for total FLT3 and the loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of FLT3 phosphorylation by this compound.

References

Validation & Comparative

A Comparative Analysis of ATH686 and First-Generation FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Efficacy Comparison

Acute Myeloid Leukemia (AML) remains a challenging malignancy, with FMS-like tyrosine kinase 3 (FLT3) mutations representing one of the most common genetic alterations, conferring a poor prognosis. The development of FLT3 inhibitors has marked a significant advancement in the targeted therapy of AML. This guide provides a comprehensive comparison of the preclinical efficacy of ATH686, a second-generation FLT3 inhibitor, against first-generation FLT3 inhibitors, including midostaurin (B1676583), sorafenib (B1663141), lestaurtinib (B1684606), and sunitinib.

Executive Summary

First-generation FLT3 inhibitors, while demonstrating clinical activity, are often multi-kinase inhibitors with broader target profiles, leading to off-target effects and the development of resistance. Second-generation inhibitors like this compound were designed for increased potency and selectivity against FLT3, including common resistance-conferring mutations. This guide synthesizes available preclinical and clinical data to provide a comparative overview of their efficacy.

Data Presentation: In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and first-generation FLT3 inhibitors against various FLT3-mutated and wild-type cell lines. This data provides a quantitative comparison of their potency.

Table 1: In Vitro Potency (IC50) of this compound and First-Generation FLT3 Inhibitors against FLT3-Mutated Cell Lines

InhibitorCell LineFLT3 Mutation StatusIC50 (nM)Citation(s)
This compound Ba/F3-FLT3-ITDITD~1[1]
Ba/F3-FLT3-D835YTKD~1[1]
Midostaurin MOLM-14ITD~10[2]
MV4-11ITD10-20[2]
Sorafenib MV4-11ITD5.8[3]
Ba/F3-FLT3-ITDITD2.8[3]
Ba/F3-FLT3-D835YTKD103.5[3]
Lestaurtinib Ba/F3-FLT3-ITDITD3[4]
Sunitinib MV4-11ITD8-50[5][6]
Ba/F3-FLT3-ITDITD50[5]
Ba/F3-FLT3-D835YTKD30[5]

Table 2: In Vivo Efficacy of First-Generation FLT3 Inhibitors in AML Xenograft Models

InhibitorAnimal ModelAML Cell LineKey FindingsCitation(s)
Midostaurin MouseSKNO-1-luc+, OCI-AML3-luc+Significantly lowered leukemia burden and increased median survival.[7]
Sorafenib NCr nu/nu miceEOL-1>60% complete responses with oral administration.[8]
Murine xenograft-Significantly lowered leukemic burden in spleen and liver.[8]
Sunitinib NOD-SCID miceHEK293Reduction in tumor growth and microvessel density.[9]

In vivo efficacy data for this compound and lestaurtinib in AML xenograft models were not available in the searched literature.

Clinical Efficacy of First-Generation FLT3 Inhibitors

The following table summarizes key clinical trial outcomes for first-generation FLT3 inhibitors in patients with FLT3-mutated AML.

Table 3: Clinical Trial Outcomes for First-Generation FLT3 Inhibitors in FLT3-Mutated AML

InhibitorTrial Name/IdentifierPhaseKey Efficacy EndpointsResultsCitation(s)
Midostaurin RATIFY (NCT00651261)IIIOverall Survival (OS), Event-Free Survival (EFS)Median OS: 74.7 months (vs. 25.6 months with placebo). Median EFS: 8.2 months (vs. 3.0 months with placebo).[10][11][12]
Sorafenib SORAML (NCT00219255)IIEvent-Free Survival (EFS), Overall Survival (OS)Improved EFS (21 vs. 9 months with placebo), but no significant OS benefit.[3][13][14]
Propensity Score Analysis-Overall Response Rate (ORR), OS, EFSORR: 98% (vs. 83% with intensive chemotherapy alone). Median OS: 42 months (vs. 13 months). Median EFS: 35 months (vs. 8 months).[15][16]
Lestaurtinib UK AML15/17IIIOverall Survival (OS), Relapse-Free Survival (RFS)No significant difference in 5-year OS (46% vs. 45% with control) or 5-year RFS (40% vs. 36% with control).[5][17]
NCT00079482-Complete Remission (CR/CRp)No significant difference in CR/CRp rates (26% vs. 21% with control).[6][18]
Sunitinib AMLSG 10-07 (NCT00783653)I/IIComplete Remission (CR)CR rate of 59% in elderly patients.[1][19]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and facilitate reproducibility.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of kinase inhibitors on cell proliferation.

  • Cell Seeding: Plate AML cell lines (e.g., MV4-11, MOLM-14) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Add serial dilutions of the FLT3 inhibitor (e.g., this compound, midostaurin) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot for FLT3 Phosphorylation

This protocol is used to determine the inhibitory effect of compounds on FLT3 autophosphorylation.

  • Cell Treatment and Lysis: Treat FLT3-mutated AML cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FLT3 (p-FLT3).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-FLT3 signal.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating FLT3 inhibitors.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling Pathways FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT_mTOR Activates STAT5 STAT5 Pathway FLT3->STAT5 Activates This compound This compound (Type II) This compound->FLT3 Inhibits (inactive conformation) FirstGen First-Gen Inhibitors (Type I/II) FirstGen->FLT3 Inhibits (active/inactive conformation) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis Inhibition PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation

FLT3 Signaling Pathway and Points of Inhibition

Experimental_Workflow Experimental Workflow for Efficacy Comparison cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture AML Cell Lines (e.g., MV4-11, MOLM-14) Compound_Treatment Treat with this compound and First-Gen Inhibitors Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot for p-FLT3 Inhibition Compound_Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Mechanism_Analysis Mechanism of Action Analysis Western_Blot->Mechanism_Analysis Efficacy_Evaluation In Vivo Efficacy Evaluation IC50_Determination->Efficacy_Evaluation Xenograft_Model Establish AML Xenograft Mouse Model Inhibitor_Administration Administer Inhibitors Xenograft_Model->Inhibitor_Administration Tumor_Measurement Tumor Volume Measurement Inhibitor_Administration->Tumor_Measurement Survival_Analysis Survival Analysis Inhibitor_Administration->Survival_Analysis Tumor_Measurement->Efficacy_Evaluation Survival_Analysis->Efficacy_Evaluation

Workflow for Comparing FLT3 Inhibitor Efficacy

Conclusion

The preclinical data compiled in this guide suggests that this compound exhibits high potency against both FLT3-ITD and TKD mutations, a characteristic of second-generation FLT3 inhibitors. First-generation inhibitors show variable efficacy, with midostaurin and sorafenib demonstrating clinical benefit in combination with chemotherapy, while lestaurtinib did not show a significant survival advantage in large clinical trials. Sunitinib has also shown activity but its development in AML has been limited. The enhanced selectivity and potency of second-generation inhibitors like this compound may translate to improved clinical outcomes and a more favorable safety profile, though further clinical investigation is required to substantiate this. This guide serves as a valuable resource for researchers and drug development professionals in the ongoing effort to develop more effective therapies for FLT3-mutated AML.

References

Validating ATH686 as a Therapeutic Target in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ATH686, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, against alternative therapeutic targets and existing treatments for Acute Myeloid Leukemia (AML). The content is based on publicly available preclinical and clinical data to support informed decisions in drug development and research.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by mutations in the FLT3 gene, making it a prime therapeutic target. This compound has emerged as a potent and selective ATP-competitive FLT3 inhibitor, demonstrating promising preclinical activity. This guide evaluates the validation of this compound as a therapeutic target by comparing its in vitro efficacy with that of other FLT3 inhibitors and mechanistically distinct AML therapies. While in vivo data for this compound is not yet publicly available, this guide leverages data from other advanced FLT3 inhibitors to provide a comprehensive comparative landscape.

Introduction to this compound

This compound is a small molecule inhibitor designed to target constitutively activated mutant FLT3, a receptor tyrosine kinase.[1] FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are common in AML and are associated with a poor prognosis.[2] this compound selectively inhibits the kinase activity of mutant FLT3, leading to the induction of apoptosis and cell cycle arrest in leukemia cells harboring these mutations.[1]

Mechanism of Action: The FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells. In AML, activating mutations, most commonly FLT3-ITD, lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the continuous downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and STAT5, promoting uncontrolled cell proliferation and survival. This compound acts by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.

FLT3_Pathway FLT3 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor (Mutated) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

FLT3 signaling and this compound inhibition.

Comparative Performance Data

In Vitro Efficacy of this compound and Other FLT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable FLT3 inhibitors against AML cell lines expressing the FLT3-ITD mutation. Lower IC50 values indicate higher potency.

CompoundTargetCell Line(s)IC50 (nM)Citation(s)
This compound FLT3 FLT3-ITD-Ba/F3 ~1 [1]
GilteritinibFLT3MOLM-14, MV4-110.7 - 1.8[3]
QuizartinibFLT3MOLM-14, MV4-11<1 - 1.1[4]
MidostaurinMulti-kinaseMOLM-13200[5]
SorafenibMulti-kinaseFLT3-ITD cells58[4]

Note: IC50 values can vary based on the specific cell line and assay conditions.

Preclinical In Vivo Efficacy of FLT3 Inhibitors (Proxy for this compound)

As in vivo data for this compound is not publicly available, this section presents data from preclinical studies of other potent, next-generation FLT3 inhibitors in AML xenograft models. This information serves as a benchmark for the expected in vivo performance of a highly selective FLT3 inhibitor.

CompoundAML ModelDosingOutcomeCitation(s)
GilteritinibMV4-11 Xenograft10 mg/kg/day (oral)Near-complete tumor regression.[6]
QuizartinibFLT3-ITD XenograftVariesDose-dependent tumor growth inhibition.[7]
A20 (PROTAC)MV4-11 Xenograft5-10 mg/kg (oral)Complete tumor regression, prolonged survival.[6]
Clinical Performance of Alternative AML Therapies

This table provides an overview of the clinical efficacy of various approved and investigational therapies for AML, targeting different molecular pathways. This contextualizes the potential clinical landscape for this compound.

TherapyTarget(s)Patient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRi)Median Overall Survival (OS)Citation(s)
FLT3 Inhibitors
GilteritinibFLT3R/R FLT3+ AML67.6%34%9.3 months[8]
IDH Inhibitors
EnasidenibIDH2R/R IDH2+ AML40.3%19.3%9.3 months[2]
BCL-2 Inhibitors
Venetoclax (B612062) + AzacitidineBCL-2Newly Diagnosed (unfit)65%37% (CR)14.7 months[5]
CD47 Antibodies
Magrolimab + AzacitidineCD47TP53-mutant AML-31.9%9.8 months[1]

R/R: Relapsed/Refractory

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used in the preclinical evaluation of AML therapeutics.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed AML cells (e.g., MOLM-14, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start plate_cells Plate AML Cells (96-well plate) start->plate_cells add_compound Add Test Compound (e.g., this compound) plate_cells->add_compound incubate1 Incubate (72h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add Solubilizing Agent incubate2->add_solubilizer read_plate Read Absorbance (570 nm) add_solubilizer->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat AML cells with the test compound at various concentrations for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and suspension cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Apoptosis_Workflow Apoptosis Assay Workflow start Start treat_cells Treat AML Cells with Test Compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells incubate Incubate (15 min, dark) stain_cells->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quantify Quantify Apoptotic Cell Population flow_cytometry->quantify end End quantify->end

Workflow for an apoptosis assay.
AML Xenograft Model

This in vivo model is used to evaluate the efficacy of a therapeutic agent in a living organism.

  • Cell Implantation: Engraft human AML cells (either cell lines or patient-derived xenografts - PDX) into immunodeficient mice (e.g., NOD/SCID or NSG mice) via intravenous or subcutaneous injection.

  • Tumor/Leukemia Establishment: Allow the leukemia to establish, which can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for human CD45+ cells.

  • Treatment: Once the disease is established, randomize the mice into treatment and control (vehicle) groups. Administer the test compound (e.g., this compound) according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth (for subcutaneous models) or leukemia burden (for systemic models) throughout the study. Also, monitor the overall health and body weight of the mice.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or ethical endpoints), euthanize the mice and collect tissues (e.g., bone marrow, spleen, tumor) for further analysis, such as flow cytometry, immunohistochemistry, or western blotting, to assess target engagement and therapeutic efficacy.

  • Data Analysis: Compare tumor volume, leukemia burden, and overall survival between the treatment and control groups to determine the in vivo efficacy of the compound.

Xenograft_Workflow AML Xenograft Model Workflow start Start implant_cells Implant Human AML Cells into Immunodeficient Mice start->implant_cells establish_leukemia Allow Leukemia to Establish implant_cells->establish_leukemia randomize Randomize Mice into Treatment & Control Groups establish_leukemia->randomize treat Administer Test Compound or Vehicle randomize->treat monitor Monitor Disease Burden and Animal Health treat->monitor endpoint Endpoint Analysis (e.g., Survival, Tissue Analysis) monitor->endpoint end End endpoint->end

Workflow for an AML xenograft study.

Conclusion

This compound demonstrates high potency in vitro against AML cells harboring FLT3-ITD mutations, with an IC50 value comparable to or better than other clinical-stage FLT3 inhibitors. This strong preclinical in vitro data validates FLT3 as a therapeutic target and positions this compound as a promising candidate for the treatment of FLT3-mutated AML.

While direct in vivo comparative data for this compound is not yet available, the significant anti-tumor activity observed with other potent FLT3 inhibitors in xenograft models provides a strong rationale for the continued development of this compound. The clinical success of targeted therapies like gilteritinib, enasidenib, and venetoclax underscores the importance of a personalized medicine approach in AML. Future preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound and its place within the evolving landscape of AML treatment. The detailed experimental protocols provided in this guide offer a framework for the further investigation and validation of novel AML therapeutics.

References

A Head-to-Head Comparison of ATH686 and Gilteritinib in FLT3-Mutated Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis. The development of targeted FLT3 inhibitors has significantly advanced the treatment landscape for this patient population. This guide provides a detailed comparison of two such inhibitors, ATH686 and gilteritinib (B612023), focusing on their preclinical performance in FLT3-mutated cell lines.

This compound is a potent, selective, and ATP-competitive FLT3 inhibitor.[1][2] It targets the mutant FLT3 protein kinase, leading to the inhibition of proliferation, induction of apoptosis, and cell cycle arrest in cells harboring FLT3 mutations.[1][2]

Gilteritinib (XOSPATA®) is a second-generation FLT3 tyrosine kinase inhibitor approved for the treatment of relapsed or refractory FLT3-mutated AML.[3][4] It is a potent inhibitor of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3][5] Gilteritinib also inhibits the AXL receptor tyrosine kinase, which is implicated in resistance to some FLT3 inhibitors.[3] Its mechanism of action involves the inhibition of FLT3 autophosphorylation and downstream signaling pathways, resulting in cell cycle arrest and apoptosis.[5][6]

Quantitative Data Presentation

The following table summarizes the available in vitro efficacy data for this compound and gilteritinib in various FLT3-mutated cell lines. It is important to note that the data for each compound were generated in independent studies, and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Compound Cell Line FLT3 Mutation Status IC50 (nM) Reference
This compound Ba/F3FLT3-ITD~1[1][2]
Ba/F3FLT3-D835Y~1[1][2]
Gilteritinib MOLM-14FLT3-ITD0.7 - 1.8[7]
MV4-11FLT3-ITD0.7 - 1.8[7]
Ba/F3FLT3-WT5[7]
Ba/F3FLT3-ITD0.7 - 1.8[7]
Ba/F3FLT3-D835Y0.7[7]
Ba/F3FLT3-D835V0.9[7]
Ba/F3FLT3-D835H1.5[7]
Ba/F3FLT3-Y842C1.1[7]
Ba/F3FLT3-ITD/D835Y0.8[7]
Ba/F3FLT3-ITD/F691L29[7]
TF-1c-Kit102[7]
-AXL41[7]

Signaling Pathway and Mechanism of Action

Both this compound and gilteritinib exert their anti-leukemic effects by inhibiting the constitutively active FLT3 signaling pathway. The diagram below illustrates the key components of this pathway and the points of inhibition by these two drugs.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR STAT5->Proliferation mTOR->Proliferation This compound This compound This compound->FLT3 Inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits

FLT3 signaling pathway and inhibition by this compound and gilteritinib.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of FLT3 inhibitors.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in FLT3-mutated cell lines.

Materials:

  • FLT3-mutated human (e.g., MOLM-14, MV4-11) or murine (e.g., Ba/F3) leukemia cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and gilteritinib stock solutions (in DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and gilteritinib in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by the compounds in FLT3-mutated cell lines.

Materials:

  • FLT3-mutated leukemia cell lines

  • Culture medium

  • This compound and gilteritinib

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat with the compounds at various concentrations for a defined period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for FLT3 Phosphorylation

Objective: To assess the inhibitory effect of the compounds on FLT3 autophosphorylation.

Materials:

  • FLT3-mutated leukemia cell lines

  • This compound and gilteritinib

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compounds for a short duration (e.g., 1-4 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against phosphorylated and total FLT3. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the in vitro activity of FLT3 inhibitors.

Experimental_Workflow start Start: Select FLT3-mutated cell lines culture Cell Culture and Expansion start->culture viability Cell Viability Assay (IC50) culture->viability apoptosis Apoptosis Assay culture->apoptosis western Western Blot (pFLT3) culture->western data Data Analysis and Comparison viability->data apoptosis->data western->data end Conclusion data->end

In vitro comparison workflow for FLT3 inhibitors.

Conclusion

Both this compound and gilteritinib demonstrate potent inhibitory activity against FLT3-mutated cell lines. Gilteritinib has been extensively characterized and shows efficacy against a broad range of FLT3 mutations, including ITD and various TKD mutations, with the added benefit of AXL inhibition. This compound also shows high potency against both FLT3-ITD and the D835Y TKD mutation. The provided data and experimental protocols offer a foundation for researchers to further evaluate and compare these and other FLT3 inhibitors in relevant preclinical models. Direct head-to-head studies under identical experimental conditions are warranted to definitively establish the comparative efficacy and selectivity of these two promising agents.

References

Introduction to FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of ATH686 and Quizartinib (B1680412) for FLT3-Mutated Acute Myeloid Leukemia

This guide provides a comparative analysis of two FMS-like tyrosine kinase 3 (FLT3) inhibitors, this compound and quizartinib, for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data. It is important to note that the publicly available data for this compound is limited compared to the extensive documentation for the FDA-approved drug, quizartinib.

Acute myeloid leukemia (AML) is an aggressive hematologic malignancy.[1] Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[2] These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled proliferation of leukemic cells and are associated with a poor prognosis. This makes FLT3 an attractive therapeutic target, leading to the development of specific inhibitors.

Overview of this compound and Quizartinib

This compound is described as a potent, selective, and ATP-competitive second-generation FLT3 inhibitor with antileukemic properties.[3][4][5] Preclinical data suggests it targets mutant FLT3, inhibiting cell proliferation through the induction of apoptosis and cell cycle arrest.[3][6]

Quizartinib (brand name Vanflyta) is a highly potent and selective second-generation type II FLT3 inhibitor.[7] It is approved for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy.[7] Quizartinib has demonstrated a significant improvement in overall survival in this patient population.[8]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and quizartinib.

Table 1: In Vitro Cellular Potency Against FLT3-Mutated Cell Lines

CompoundCell LineFLT3 Mutation StatusAssay TypeIC50 (nM)Reference
This compound FLT3-ITD-Ba/F3ITDCell Proliferation~1[6][9]
D835Y-Ba/F3TKD (D835Y)Cell Proliferation~1[6][9]
Quizartinib MV4-11ITDCell Viability0.40[6]
MOLM-13ITDCell Viability0.89[6]
MOLM-14ITDCell Viability0.73[6][10]

Table 2: Inhibition of FLT3 Phosphorylation

CompoundCell LineFLT3 Mutation StatusAssay TypeIC50 (nM)Reference
This compound FLT3-ITD-Ba/F3ITDAutophosphorylationNot specified (inhibition at 10 nM)[6][9]
Quizartinib MV4-11ITDPhosphorylation0.50[11]

Table 3: Kinase Selectivity

CompoundPrimary TargetSelectivity ProfileReference
This compound Mutant FLT3Described as "selective"[3][4][5]
Quizartinib FLT3Highly selective for FLT3, with partial inhibition of c-KIT.[6][11]

Mechanism of Action

Both this compound and quizartinib are ATP-competitive inhibitors of FLT3. They function by binding to the ATP-binding pocket of the FLT3 kinase domain, which prevents the autophosphorylation of the receptor. This action blocks the downstream signaling pathways that are critical for the proliferation and survival of leukemia cells driven by FLT3 mutations.

Signaling Pathway

The constitutive activation of FLT3 by mutations like ITD leads to the aberrant activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways promote cell proliferation and inhibit apoptosis. Both this compound and quizartinib aim to inhibit these pathways by blocking the initial FLT3 autophosphorylation event.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor (ITD Mutation) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Pro_Survival Cell Survival & Proliferation ERK->Pro_Survival AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Pro_Survival Inhibitor This compound or Quizartinib Inhibitor->FLT3 Inhibition

FLT3 signaling pathway and point of inhibition.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols typical for the evaluation of FLT3 inhibitors, based on available literature for quizartinib and other similar compounds.

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

  • Cell Culture: Human AML cell lines harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well).

  • Compound Treatment: A serial dilution of the test compound (this compound or quizartinib) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a set period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined by plotting the data using appropriate software.[12]

Western Blot for FLT3 Phosphorylation

This method is used to assess the inhibition of FLT3 autophosphorylation by the test compound.

  • Cell Treatment: FLT3-ITD positive cells are treated with various concentrations of the inhibitor for a short period (e.g., 2 hours).

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3). The membrane can then be stripped and re-probed with an antibody for total FLT3 and a loading control (e.g., β-actin).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate to visualize the protein bands.

  • Analysis: The intensity of the bands is quantified to determine the extent of phosphorylation inhibition.[3][4]

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Culture FLT3-ITD AML Cell Lines Treatment Treat cells with This compound or Quizartinib Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot for p-FLT3 and Total FLT3 Treatment->Western_Blot IC50_Calc Determine IC50 Viability_Assay->IC50_Calc Phospho_Analysis Analyze Phosphorylation Inhibition Western_Blot->Phospho_Analysis

A typical in vitro experimental workflow.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the molecular target, the inhibitors, and the intended therapeutic outcome.

Logical_Relationship AML FLT3-Mutated AML FLT3_Activation Constitutive FLT3 Kinase Activation AML->FLT3_Activation Downstream_Signaling Aberrant Downstream Signaling (STAT5, PI3K/AKT, MAPK) FLT3_Activation->Downstream_Signaling Leukemic_Growth Leukemic Cell Proliferation & Survival Downstream_Signaling->Leukemic_Growth Inhibitor This compound / Quizartinib Inhibition_FLT3 Inhibition of FLT3 Autophosphorylation Inhibitor->Inhibition_FLT3 Target Inhibition_FLT3->FLT3_Activation Acts on Inhibition_Signaling Blockade of Downstream Signaling Inhibition_FLT3->Inhibition_Signaling Therapeutic_Effect Induction of Apoptosis & Inhibition of Proliferation Inhibition_Signaling->Therapeutic_Effect Therapeutic_Effect->Leukemic_Growth Counteracts

Logical flow from pathology to therapeutic intervention.

Conclusion

Both this compound and quizartinib are potent inhibitors of mutant FLT3, a key driver in a significant subset of AML cases. Quizartinib is a well-characterized, clinically validated, and approved therapeutic agent with a robust dataset supporting its efficacy and safety profile. This compound shows promise in early preclinical assessments with potent activity against FLT3-mutated cells. However, a comprehensive comparative analysis is limited by the lack of publicly available, peer-reviewed data for this compound. Further studies are required to fully elucidate the therapeutic potential of this compound and to draw definitive comparisons with established inhibitors like quizartinib.

References

ATH686: Investigating Synergistic Potential in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

ATH686 is a potent and selective, second-generation inhibitor of the mutant FMS-like tyrosine kinase 3 (FLT3) protein kinase. [1] As a targeted therapy, it holds promise for cancers driven by FLT3 mutations, particularly Acute Myeloid Leukemia (AML). However, a comprehensive review of publicly available preclinical and clinical data reveals a notable absence of studies investigating the synergistic effects of this compound in combination with other targeted therapies.

While the principle of combination therapy is well-established in cancer treatment to enhance efficacy and overcome resistance, specific data on this compound used in conjunction with other agents is not currently available in published literature, clinical trial databases, or conference proceedings.

The Rationale for Combination Therapies with FLT3 Inhibitors

The development of resistance to single-agent targeted therapies is a significant challenge in oncology. In the context of FLT3-mutated AML, several mechanisms of resistance to FLT3 inhibitors have been identified. This has led to extensive research into combination strategies to improve patient outcomes. Common approaches include combining FLT3 inhibitors with:

  • Standard Chemotherapy: Agents like cytarabine (B982) are often used in combination with FLT3 inhibitors.

  • Other Targeted Inhibitors: This includes inhibitors of pathways that may act as escape routes for cancer cells, such as BCL-2 inhibitors (e.g., venetoclax) or MCL-1 inhibitors.

  • Hypomethylating Agents: Drugs like azacitidine are also explored in combination with FLT3 inhibitors.

Potential Future Directions for this compound Research

Given that this compound is a second-generation FLT3 inhibitor, it is plausible that future research will explore its synergistic potential with other targeted agents. Based on the landscape of combination therapies for other FLT3 inhibitors, promising areas of investigation for this compound could include:

  • Combination with BCL-2 inhibitors: To target apoptosis pathways.

  • Combination with MCL-1 inhibitors: To overcome a common resistance mechanism.

  • Combination with IDH1/IDH2 inhibitors: For AML with co-occurring mutations.

  • Combination with agents targeting other signaling pathways: Such as the MAPK or PI3K/AKT pathways.

Conclusion

At present, there is a lack of publicly available experimental data to support a comparison guide on the synergistic effects of this compound with other targeted therapies. The scientific community awaits future preclinical and clinical studies to elucidate the potential of this compound in combination regimens. Such studies will be crucial in defining its role in the evolving landscape of targeted cancer therapy. Researchers and drug development professionals are encouraged to monitor upcoming scientific publications and clinical trial updates for new information on this promising agent.

References

Confirming ATH686 On-Target Activity: A Comparative Guide to CRISPR-Based and Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATH686 is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3] Constitutive activation of FLT3, often through internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations, drives leukemogenesis by promoting uncontrolled cell proliferation and survival.[4][5] Validating that a small molecule like this compound engages and inhibits its intended target, FLT3, within a cellular context is a critical step in preclinical drug development. This guide provides a comparative overview of experimental approaches for confirming the on-target activity of this compound, with a primary focus on CRISPR-based methodologies and a comparison with alternative biophysical techniques.

Comparison of On-Target Validation Methodologies

The confirmation of target engagement for a kinase inhibitor like this compound can be approached through genetic and biophysical methods. CRISPR-based techniques offer a genetic approach to mimic the pharmacological inhibition of a target, while biophysical methods provide direct evidence of drug-target interaction.

Method Principle Key Readout Advantages Limitations
CRISPR Knockout (CRISPR-KO) Permanent disruption of the FLT3 gene, leading to a loss of FLT3 protein expression.Cellular phenotype (e.g., reduced proliferation, apoptosis) in FLT3-dependent cells.Provides a definitive genetic validation of the target's role in a cellular process. High efficiency of gene disruption.Complete protein loss may not fully recapitulate the effect of partial inhibition by a drug. Potential for off-target gene editing.
CRISPR Interference (CRISPRi) Transcriptional repression of the FLT3 gene by a catalytically inactive Cas9 (dCas9) fused to a repressor domain.Dose-dependent reduction in cellular viability or signaling output, correlating with the level of FLT3 knockdown.Tunable and reversible gene suppression, which can better mimic the effects of a small molecule inhibitor. Reduced likelihood of off-target DNA cleavage.Incomplete knockdown may not produce a clear phenotype. Requires the generation of stable cell lines expressing dCas9-repressor fusions.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.A shift in the thermal denaturation curve of FLT3 in the presence of this compound.Provides direct evidence of target engagement in a cellular environment. Can be adapted to a high-throughput format.Not all proteins exhibit a clear thermal shift upon ligand binding. Requires a specific antibody for detection.
Kinobeads (Affinity-based Chemoproteomics) Competitive binding assay where this compound competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.A dose-dependent reduction in the amount of FLT3 pulled down by the kinobeads in the presence of this compound.Allows for the simultaneous profiling of a compound's affinity for hundreds of kinases, providing on-target and off-target information.Performed on cell lysates, which may not fully reflect the intracellular environment. Does not confirm target engagement in intact cells.

Experimental Protocols

Protocol 1: CRISPR-KO Mediated Validation of this compound Target Engagement

This protocol describes the use of CRISPR-Cas9 to knock out the FLT3 gene in a FLT3-dependent AML cell line (e.g., MV4-11, MOLM-13) to validate that the cytotoxic effects of this compound are mediated through FLT3 inhibition.

1. sgRNA Design and Cloning:

  • Design 2-3 single guide RNAs (sgRNAs) targeting a conserved early exon of the human FLT3 gene using a publicly available design tool.

  • Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).

2. Lentivirus Production and Titer Determination:

  • Produce lentiviral particles by co-transfecting HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids.

  • Determine the viral titer to ensure an appropriate multiplicity of infection (MOI).

3. Transduction of AML Cells:

  • Transduce the target AML cell line (e.g., MV4-11) with the lentiviral particles at a low MOI (0.3-0.5) to ensure single sgRNA integration per cell.

4. Antibiotic Selection:

  • Select for successfully transduced cells by treating with puromycin for 2-3 days. The appropriate concentration should be determined by a kill curve.

5. Validation of FLT3 Knockout:

  • Confirm the knockout of the FLT3 protein by Western blot analysis.

  • Assess the efficiency of indel formation at the target locus using a mismatch cleavage assay or Sanger sequencing.

6. Cellular Phenotype Assessment:

  • Compare the proliferation and viability of the FLT3-KO cells to control cells (transduced with a non-targeting sgRNA) in the presence and absence of this compound using a cell viability assay (e.g., CellTiter-Glo).

  • Expected Outcome: FLT3-KO cells should exhibit resistance to this compound compared to control cells, demonstrating that the drug's efficacy is dependent on the presence of FLT3.

Protocol 2: CRISPRi-Mediated Validation of this compound Target Engagement

This protocol outlines the use of CRISPRi to repress FLT3 transcription and assess the impact on this compound sensitivity.

1. Generation of a Stable dCas9-KRAB Cell Line:

  • Establish a stable AML cell line (e.g., MV4-11) that constitutively expresses a dCas9-KRAB fusion protein.

2. sgRNA Design and Delivery:

  • Design sgRNAs targeting the promoter region of the FLT3 gene.

  • Deliver the sgRNAs to the dCas9-KRAB expressing cells via lentiviral transduction or transfection.

3. Validation of FLT3 Knockdown:

  • Quantify the reduction in FLT3 mRNA levels by RT-qPCR.

  • Confirm the decrease in FLT3 protein expression by Western blot.

4. Dose-Response Analysis:

  • Perform a dose-response curve for this compound in both the FLT3-knockdown and control cells.

  • Expected Outcome: A rightward shift in the IC50 curve for this compound in the FLT3-knockdown cells would indicate that the drug's potency is proportional to the level of FLT3 expression, confirming on-target activity.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol describes the use of CETSA to demonstrate direct binding of this compound to FLT3 in intact cells.[6][7]

1. Cell Treatment:

  • Treat intact AML cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period.

2. Thermal Challenge:

  • Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

3. Cell Lysis and Protein Solubilization:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

4. Protein Detection:

  • Analyze the amount of soluble FLT3 in each sample by Western blot using a FLT3-specific antibody.

5. Data Analysis:

  • Plot the amount of soluble FLT3 as a function of temperature for both vehicle- and this compound-treated samples.

  • Expected Outcome: The thermal denaturation curve for FLT3 in the this compound-treated cells should be shifted to the right (higher melting temperature) compared to the vehicle-treated cells, indicating that this compound binding stabilizes the FLT3 protein.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

FLT3_Signaling cluster_legend Signaling Pathways FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds & Activates JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 JAK->STAT5 Proliferation Proliferation Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FLT3 Inhibits JAK_STAT JAK/STAT Pathway PI3K_AKT PI3K/AKT Pathway MAPK RAS/MAPK Pathway

Caption: FLT3 signaling pathways and the inhibitory action of this compound.

CRISPR-KO Experimental Workflow

CRISPR_KO_Workflow sgRNA_Design 1. sgRNA Design & Cloning Lentivirus 2. Lentivirus Production sgRNA_Design->Lentivirus Transduction 3. Transduction of AML Cells Lentivirus->Transduction Selection 4. Antibiotic Selection Transduction->Selection Validation 5. KO Validation (Western Blot) Selection->Validation Phenotype 6. Phenotypic Assay (this compound Treatment) Validation->Phenotype Result Result: Resistance to this compound Phenotype->Result

Caption: Workflow for validating this compound on-target activity using CRISPR-KO.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow Cell_Treatment 1. Treat Cells with This compound or Vehicle Heat_Shock 2. Apply Thermal Gradient Cell_Treatment->Heat_Shock Lysis 3. Cell Lysis & Centrifugation Heat_Shock->Lysis Western_Blot 4. Western Blot for Soluble FLT3 Lysis->Western_Blot Analysis 5. Plot Thermal Denaturation Curve Western_Blot->Analysis Result Result: Increased FLT3 Thermal Stability Analysis->Result

References

Independent Validation of ATH686's Anti-Leukemic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic effects of ATH686, a potent and selective FLT3 inhibitor, with other commercially available or clinically relevant FLT3 inhibitors. The data presented is compiled from independent preclinical studies to offer a comprehensive overview for researchers in leukemia therapeutics.

Introduction to this compound

This compound is a second-generation, ATP-competitive "type II" inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells. This compound selectively targets these mutant forms of FLT3, inducing apoptosis and inhibiting cell proliferation in leukemia cells harboring these mutations.

Comparative In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable FLT3 inhibitors against leukemia cell lines expressing FLT3-ITD mutations. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may vary based on experimental conditions.

Inhibitor Inhibitor Type Cell Line (FLT3 Mutation) IC50 (nM) Reference
This compound Type IIFLT3-ITD-Ba/F3~1[1]
Quizartinib (AC220)Type IIMV4-11 (FLT3-ITD)0.40[2]
MOLM-13 (FLT3-ITD)0.89[2]
MOLM-14 (FLT3-ITD)0.73[2]
SorafenibType IIMV4-11 (FLT3-ITD)3[3]
MOLM-13 (FLT3-ITD)10[3]
Midostaurin (B1676583) (PKC412)Type IFLT3-ITD-Ba/F3≤10[4]
CrenolanibType IMV4-11 (FLT3-ITD)1.3 - 8[5][6]
MOLM-13 (FLT3-ITD)4.9[5]
Molm14 (FLT3-ITD)7[6]

Comparative In Vivo Efficacy

While specific in vivo data for this compound in xenograft models was not publicly available at the time of this guide's compilation, data from studies on other FLT3 inhibitors in the widely-used MOLM-13 (FLT3-ITD) xenograft model are presented below to provide a contextual comparison of expected efficacy.

Inhibitor Dose and Schedule Tumor Growth Inhibition (TGI) Reference
Quizartinib (AC220)3 mg/kg, daily96%[7]
Sorafenib40 mg/kg, dailySignificant reduction in tumor growth[8]
Midostaurin100 mg/kg, dailySignificant reduction in tumor burden and increased survival[9]
CrenolanibNot specifiedDelayed tumor outgrowth[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FLT3 signaling pathway targeted by this compound and a general workflow for evaluating the efficacy of FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibition

FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Hypothesis invitro In Vitro Studies start->invitro invivo In Vivo Studies invitro->invivo Promising Results cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) invitro->cell_viability western_blot Western Blot (FLT3 Phosphorylation) invitro->western_blot xenograft AML Xenograft Model (e.g., MOLM-13) invivo->xenograft data_analysis Data Analysis & Interpretation conclusion Conclusion data_analysis->conclusion cell_viability->data_analysis western_blot->data_analysis tgi Tumor Growth Inhibition & Survival Analysis xenograft->tgi tgi->data_analysis

General experimental workflow for evaluating FLT3 inhibitors.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the cytotoxic effect of FLT3 inhibitors on leukemia cell lines.

Materials:

  • FLT3-mutant leukemia cell lines (e.g., MOLM-13, MV4-11)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other FLT3 inhibitors

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 90 µL of culture medium.

  • Prepare serial dilutions of the test compounds (this compound and comparators) in culture medium. The final DMSO concentration should be kept below 0.5%.

  • Add 10 µL of the diluted compounds or vehicle control to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

FLT3 Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of FLT3 inhibitors on the autophosphorylation of the FLT3 receptor and downstream signaling proteins.

Materials:

  • FLT3-mutant leukemia cell lines

  • This compound and other FLT3 inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Treat cells with various concentrations of the inhibitors or vehicle for a specified time (e.g., 2-4 hours).

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate.

  • Analyze the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of FLT3 inhibitors.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • FLT3-mutant leukemia cell line (e.g., MOLM-13)

  • This compound and other FLT3 inhibitors formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Subcutaneously or intravenously inject a defined number of leukemia cells into the mice.

  • Allow tumors to establish to a palpable size (for subcutaneous models) or for leukemia to engraft (for systemic models).

  • Randomize mice into treatment and control groups.

  • Administer the inhibitors or vehicle daily via oral gavage.

  • Monitor tumor volume (for subcutaneous models) or leukemic burden (using bioluminescence imaging for systemic models) regularly.

  • Monitor animal body weight and overall health.

  • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors or tissues for further analysis (e.g., pharmacodynamic studies).

  • Analyze tumor growth inhibition and survival data.

Conclusion

The available preclinical data strongly suggest that this compound is a highly potent inhibitor of mutant FLT3, with in vitro efficacy comparable to or exceeding that of other established FLT3 inhibitors. Its classification as a "type II" inhibitor suggests a specific mechanism of action that may offer advantages in certain contexts of FLT3-mutated leukemia. Further independent and direct comparative studies, particularly in in vivo models, are warranted to fully elucidate the therapeutic potential of this compound relative to other FLT3-targeted therapies. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.

References

Cross-Validation of ATH686 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ATH686, a second-generation FLT3 inhibitor, with other leading alternatives. This document summarizes key performance data, details experimental methodologies, and visualizes critical biological and experimental pathways to support informed decisions in drug development and research.

Introduction to this compound and the Landscape of FLT3 Inhibition

This compound is a potent and selective, second-generation ATP-competitive inhibitor of mutant FMS-like tyrosine kinase 3 (FLT3)[1][2][3][4]. Mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis[4]. This compound targets the protein kinase activity of mutant FLT3, leading to the induction of apoptosis and cell cycle inhibition in leukemia cells harboring these mutations[2][3][4]. This guide provides a cross-validation of this compound's activity by comparing its performance with other second-generation FLT3 inhibitors, namely gilteritinib, quizartinib, and crenolanib.

Comparative Efficacy of Second-Generation FLT3 Inhibitors

The following tables summarize the in vitro inhibitory activity of this compound and its key competitors. It is important to note that the available data for this compound was generated in different cell lines than those used for the comprehensive comparison of other second-generation inhibitors. This highlights the critical need for direct head-to-head studies to definitively establish comparative potency.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundCell LineFLT3 Mutation StatusIC50 (µM)Reference
This compoundFLT3-ITD-Ba/F3ITD~0.001[2][4]
This compoundD835Y-Ba/F3TKD (D835Y)~0.001[2][4]

Table 2: Comparative In Vitro Inhibitory Activity of Second-Generation FLT3 Inhibitors

Target / Cell LineCrenolanib (nM)Gilteritinib (nM)Quizartinib (nM)Reference
FLT3-ITD1-30.7 - 1.80.40 - 0.89[5]
FLT3-D835Y8.81.6>1000[5]
MV4-11 (FLT3-ITD)80.920.31 - 0.56[5]
MOLM-13 (FLT3-ITD)-2.90.38 - 0.89[5]
MOLM-14 (FLT3-ITD)77.870.67 - 0.73[5]

Data compiled from multiple sources. Note that IC50 values can vary based on specific assay conditions.

Mechanism of Action: The FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells[4]. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to constitutive activation of the FLT3 receptor. This aberrant signaling promotes uncontrolled cell growth and survival through downstream pathways like RAS-MAPK and PI3K-AKT. Second-generation FLT3 inhibitors, including this compound, act by competitively binding to the ATP pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling cascades.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription This compound This compound (FLT3 Inhibitor) This compound->FLT3 Inhibits

Caption: The FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility and cross-validation of findings across different laboratory settings, detailed experimental protocols are essential. Below are synthesized methodologies for key assays used to evaluate the activity of FLT3 inhibitors like this compound.

Cell Viability Assay (MTS/MTT or CellTiter-Glo®)

This assay determines the dose-dependent effect of the inhibitor on the proliferation of FLT3-mutated cell lines.

  • Cell Seeding: Seed FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13, or Ba/F3 cells engineered to express FLT3 mutants) in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: Prepare serial dilutions of this compound and other FLT3 inhibitors in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • Reagent Addition: Add MTS, MTT, or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 values using a non-linear regression analysis.

FLT3 Phosphorylation Assay (Western Blot)

This assay assesses the direct inhibitory effect of the compound on FLT3 autophosphorylation.

  • Cell Treatment: Treat FLT3-mutated cells with various concentrations of the FLT3 inhibitor for a short duration (e.g., 15 minutes to 2 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-FLT3 (e.g., Tyr591) and total FLT3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis following inhibitor treatment.

  • Cell Treatment: Treat cells with the FLT3 inhibitor at various concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis

This assay determines the effect of the inhibitor on cell cycle progression.

  • Cell Treatment: Treat cells with the FLT3 inhibitor for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (FLT3-mutant AML cells) viability Cell Viability Assay cell_culture->viability phosphorylation FLT3 Phosphorylation (Western Blot) cell_culture->phosphorylation apoptosis Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle compound_prep Compound Preparation (this compound & Alternatives) compound_prep->viability compound_prep->phosphorylation compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination viability->ic50 protein_quant Protein Quantification phosphorylation->protein_quant flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis cell_cycle->flow_analysis

Caption: A generalized workflow for the in vitro evaluation of FLT3 inhibitors.

Conclusion and Future Directions

This compound demonstrates high potency against clinically relevant FLT3 mutations in preclinical models. The provided data and protocols offer a foundation for researchers to conduct their own evaluations and cross-validate these findings. Direct comparative studies of this compound against other second-generation FLT3 inhibitors within the same experimental settings are warranted to definitively establish its relative efficacy and potential advantages. Such studies will be crucial in guiding the further development of this compound as a potential therapeutic agent for FLT3-mutated AML.

References

Assessing the Therapeutic Window: A Comparative Analysis of ATH-686 and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between the therapeutic windows of ATH-686 and the multi-kinase inhibitor sorafenib (B1663141) cannot be provided at this time. Extensive searches of publicly available scientific literature, clinical trial databases, and drug development pipelines have yielded no specific information identifying a therapeutic agent designated as ATH-686.

This lack of public information suggests that ATH-686 may be an internal compound designation not yet disclosed publicly, a misidentification, or a typographical error. Without access to preclinical or clinical data for ATH-686, a comparative analysis of its therapeutic window against an established drug like sorafenib is not feasible.

Understanding the Therapeutic Window

The therapeutic window is a critical concept in pharmacology, representing the range of doses at which a drug is effective in treating a disease without causing unacceptable levels of toxicity. A wider therapeutic window is generally desirable, as it indicates a greater margin of safety for the patient. This is often quantified by the therapeutic index (TI), which is the ratio of the toxic dose to the therapeutic dose.

Sorafenib: An Established Benchmark

Sorafenib is a well-characterized oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma. It functions by inhibiting several tyrosine protein kinases involved in both tumor cell proliferation and angiogenesis.

Sorafenib's Mechanism of Action

Sorafenib targets the Raf/MEK/ERK signaling pathway (also known as the MAP kinase pathway) and receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β. By inhibiting these pathways, sorafenib can suppress tumor growth and reduce the formation of new blood vessels that supply the tumor.

Sorafenib_Mechanism cluster_cell Tumor Cell Growth Factors Growth Factors RTKs (VEGFR, PDGFR) RTKs (VEGFR, PDGFR) Growth Factors->RTKs (VEGFR, PDGFR) Ras Ras RTKs (VEGFR, PDGFR)->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation, Angiogenesis Proliferation, Angiogenesis ERK->Proliferation, Angiogenesis Sorafenib Sorafenib Sorafenib->RTKs (VEGFR, PDGFR) Sorafenib->Raf

Caption: Sorafenib inhibits both receptor tyrosine kinases and the Raf kinase.

Data Presentation and Experimental Protocols

Due to the absence of data for ATH-686, a comparative table summarizing quantitative data cannot be generated. Similarly, detailed experimental protocols for key experiments involving ATH-686 cannot be provided.

Conclusion

While a comprehensive comparison of the therapeutic windows of ATH-686 and sorafenib is the objective, the current lack of publicly available information on ATH-686 makes this analysis impossible. For researchers, scientists, and drug development professionals interested in this comparison, the primary obstacle is the identification and availability of data for ATH-686. Should information on this compound become public, a thorough assessment of its preclinical and clinical data, including dose-response relationships for both efficacy and toxicity, would be required to draw meaningful comparisons with sorafenib. We recommend monitoring major clinical trial registries and publications from pharmaceutical companies and research institutions for any future disclosures related to ATH-686.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

A General Guide in the Absence of Specific Data for ATH686

Extensive searches for "this compound" did not yield a specific Safety Data Sheet (SDS) or disposal procedures, suggesting this may be an internal compound designation. The following guide provides a comprehensive, procedural framework for the proper disposal of laboratory chemicals, which should be applied to this compound upon obtaining its specific hazard information. This guidance is designed to ensure the safety of researchers and compliance with environmental regulations.

Step 1: Hazard Identification and Information Gathering

The foundational step in the safe disposal of any chemical is to understand its properties and hazards. The primary source for this information is the Safety Data Sheet (SDS) provided by the manufacturer.

Key Information to Extract from the SDS:

Section in SDSInformation to IdentifyExample for a Hypothetical Chemical
Section 2: Hazards Identification GHS Hazard Classifications (e.g., Flammable, Corrosive, Toxic)Flammable Liquid, Category 2; Acute Toxicity (Oral), Category 4; Skin Irritant, Category 2
Section 9: Physical and Chemical Properties pH, Flash Point, SolubilitypH: 3.5; Flash Point: 23°C; Soluble in water
Section 10: Stability and Reactivity Incompatibilities (e.g., with acids, bases, oxidizing agents)Incompatible with strong oxidizing agents and strong bases.
Section 13: Disposal Considerations Recommended disposal methods, waste codesDispose of as hazardous waste. EPA Waste Code: D001 (Ignitable)
Step 2: Consult Institutional and Regulatory Guidelines

Your institution's Environmental Health and Safety (EHS) department provides specific protocols for waste disposal that comply with federal, state, and local regulations.[1] Always consult these guidelines before proceeding.

Typical Institutional Procedures:

  • Waste Segregation: Chemicals must be segregated into compatible waste streams to prevent dangerous reactions.[2] Common categories include halogenated solvents, non-halogenated solvents, acidic waste, basic waste, and solid chemical waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[3][4] Do not use abbreviations or chemical formulas.[4]

  • Container Management: Waste containers must be in good condition, compatible with the chemical waste, and kept closed except when adding waste.[2][3]

Step 3: Proper Waste Collection and Storage

Proper collection and storage are critical to maintaining a safe laboratory environment.

  • Containers: Use only approved and compatible containers for hazardous waste.[4]

  • Storage Location: Store waste containers in a designated, well-ventilated area, away from ignition sources and incompatible materials.[2] Secondary containment should be used to catch any potential leaks.[2]

Step 4: Arrange for Waste Pickup

Contact your institution's EHS office to schedule a pickup for your hazardous waste.[1] They will ensure the waste is transported and disposed of in accordance with all regulations.

Experimental Protocol: Neutralization of Acidic Waste (Example)

The following is a sample protocol for the neutralization of a hypothetical acidic chemical waste. This is an illustrative example only and should not be performed without a specific protocol for the chemical .

  • Preparation:

    • Don appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

    • Perform the neutralization in a certified chemical fume hood.

    • Have an acid spill kit readily available.

  • Procedure:

    • Place a container of the acidic waste in a larger secondary container filled with ice to dissipate heat generated during neutralization.

    • Slowly add a weak base (e.g., 1M sodium bicarbonate solution) to the acidic waste while stirring gently with a magnetic stir bar.

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue adding the base dropwise until the pH is between 6.0 and 8.0.

  • Disposal:

    • Once neutralized, the solution may be eligible for disposal down the sanitary sewer, depending on institutional policies and the absence of other hazardous components. Consult your EHS office for final approval.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for disposing of a laboratory chemical.

start Chemical Waste Generated sds Obtain and Review Safety Data Sheet (SDS) start->sds hazards Identify Hazards (Flammable, Corrosive, Toxic, etc.) sds->hazards ehs Consult Institutional EHS Disposal Guidelines hazards->ehs segregate Segregate into Compatible Waste Stream ehs->segregate label_container Label Waste Container (Name, Hazards, Date) segregate->label_container store Store in Designated Area with Secondary Containment label_container->store pickup Schedule Waste Pickup with EHS store->pickup end Waste Disposed by EHS pickup->end

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling Protocols for Hazardous Chemicals (Example: ATH686)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on general safety protocols for handling hazardous chemicals that are skin and eye irritants. As no specific Material Safety Data Sheet (MSDS) for a substance uniquely identified as "ATH686" was found, this document serves as a general guide. Researchers, scientists, and drug development professionals must consult the specific MSDS for any chemical they are handling and adhere to their institution's safety protocols.

This guide provides essential, immediate safety and logistical information for handling hazardous chemicals with irritant properties, including operational and disposal plans. It is designed to offer procedural, step-by-step guidance to ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure to hazardous chemicals. The selection of PPE should be based on a thorough hazard assessment of the specific work tasks and environment.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be required for splash hazards.
Hand Protection Chemical-Resistant GlovesPVC, neoprene, or nitrile gloves are recommended.[4] The choice of glove material should be based on the specific chemical's breakthrough time and degradation characteristics. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory Coat or Chemical-Resistant SuitA flame-retardant, antistatic protective clothing or a lab coat should be worn. For larger quantities or splash risks, a hooded chemical-resistant suit may be necessary.[5]
Respiratory Protection Air-Purifying RespiratorIf working in a poorly ventilated area or if there is a risk of inhaling vapors or aerosols, a full-face or half-mask air-purifying respirator (NIOSH-approved) should be used.[5] The specific cartridge should be selected based on the chemical being handled.
Foot Protection Closed-Toe Shoes or Chemical-Resistant BootsSturdy, closed-toe shoes are a minimum requirement. For significant spill risks, chemical-resistant boots with steel toes and shanks are recommended.[5]

Operational Plan for Safe Handling

A systematic approach to handling hazardous chemicals is essential to maintain a safe laboratory environment.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling a hazardous chemical with irritant properties.

G Experimental Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review MSDS and SOPs B Conduct Hazard Assessment A->B C Don Appropriate PPE B->C D Prepare Work Area (e.g., Fume Hood) C->D E Weighing and Dispensing D->E Proceed to handling F Performing Experiment E->F G Temporary Storage of Solutions F->G H Decontaminate Work Surfaces G->H Experiment complete I Segregate and Label Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: A step-by-step workflow for the safe handling of hazardous chemicals.

Disposal Plan

Proper disposal of hazardous waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Hazardous Waste Disposal Plan

StepActionRationale
1. Segregation Segregate waste at the source into compatible chemical groups (e.g., halogenated solvents, non-halogenated solvents, solid waste).Prevents dangerous chemical reactions between incompatible waste materials.
2. Labeling Clearly label all waste containers with the full chemical name, concentration, and hazard symbols.Ensures proper identification and handling by waste management personnel and emergency responders.
3. Containment Use appropriate, sealed, and leak-proof containers for waste collection. Do not overfill containers.Prevents spills and exposure to hazardous vapors.
4. Storage Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.Minimizes the risk of accidental spills, breakage, or unauthorized access.
5. Final Disposal Arrange for the collection and disposal of hazardous waste through the institution's environmental health and safety (EHS) office.Ensures that waste is disposed of in accordance with local, state, and federal regulations.[6]

Hierarchy of Controls

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. Personal Protective Equipment (PPE) is the last line of defense.

G Hierarchy of Controls A Elimination (Physically remove the hazard) B Substitution (Replace the hazard) A->B C Engineering Controls (Isolate people from the hazard) B->C D Administrative Controls (Change the way people work) C->D E PPE (Protect the worker with Personal Protective Equipment) D->E

Caption: The hierarchy of safety controls, from most to least effective.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.